2-fluoropropanedioic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoropropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXEDQEZDUMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274608 | |
| Record name | Fluoromalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-87-0 | |
| Record name | 2-Fluoropropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoromalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropropanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluoromalonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4MX47N8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Fluoropropanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-fluoropropanedioic acid, a valuable fluorinated building block in pharmaceutical and agrochemical research. The primary focus is on the synthesis of its common precursor, diethyl 2-fluoromalonate, followed by its hydrolysis to the target acid. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways.
Synthetic Strategies for Diethyl 2-Fluoromalonate
The synthesis of this compound typically proceeds through the preparation of its diethyl ester, diethyl 2-fluoromalonate. Several effective methods for the synthesis of this key intermediate have been developed, including electrophilic fluorination, halogen exchange, and condensation reactions.
Electrophilic Fluorination of Malonate Enol Derivatives
The most direct approach to diethyl 2-fluoromalonate involves the replacement of the enolic hydrogen atom of diethyl malonate with fluorine using an electrophilic fluorinating agent.[1] This method has evolved with the development of various fluorinating reagents. A common modern reagent for this transformation is Selectfluor.
Halogen Exchange Reactions
An alternative and widely used strategy is the halogen exchange of diethyl chloromalonate, where the chlorine atom is substituted by fluorine using a suitable fluoride ion source.[1] This method is particularly noted for its scalability.[1] A Chinese patent describes a two-step process involving the chlorination of diethyl malonate followed by fluorination using hydrogen fluoride.[2]
Condensation of Fluoroacetic Acid Derivatives
Another synthetic route involves the condensation of fluoroacetic acid derivatives with an appropriate reagent. For instance, the sodium enolate of ethyl fluoroacetate can react with ethyl chloroformate to yield diethyl 2-fluoromalonate, although early procedures reported low yields.[1]
Quantitative Data Summary
The following table summarizes quantitative data for various synthetic methods for diethyl 2-fluoromalonate, providing a basis for comparison of their efficiencies.
| Method | Starting Material(s) | Reagents | Solvent | Temperature | Time | Yield/Conversion | Reference |
| Halogen Exchange | Diethyl chloromalonate, 1,5-diazabicyclo[4.3.0]non-5-ene, HF | - | - | 80 °C | 12 h | 83% Yield | [2] |
| Halogen Exchange | Diethyl chloromalonate, Triethylamine, Triethylamine·3HF | - | - | - | - | 82% Yield | [1] |
| Halogen Exchange | Diethyl chloromalonate, DBN·HF complex | - | - | - | - | 91% Conversion | [1] |
| Electrophilic Fluorination | Diethyl phenylmalonate, Sodium hydride, N-fluoro-N-neopentyl-n-butylsulfonamide | Tetrahydrofuran, Toluene | Room Temperature | 30 min | - | [3] | |
| Condensation | Sodium enolate of ethyl fluoroacetate, Ethyl chloroformate | - | - | - | - | 21% Yield | [1] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes to diethyl 2-fluoromalonate and its subsequent hydrolysis.
Synthesis of Diethyl 2-Fluoromalonate via Halogen Exchange
Procedure:
-
In a 100 mL three-necked flask, add 24.8 g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene and 11.5 g of hydrogen fluoride.
-
Stir the mixture and then add 15.7 g (0.1 mol) of diethyl chloromalonate.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours.
-
After the reaction is complete, hydrolyze the mixture.
-
Extract the product and dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product.[2]
Synthesis of Diethyl 2-Fluoro-2-phenylmalonate via Electrophilic Fluorination
Procedure:
-
Dissolve diethyl phenylmalonate (708 mg, 3 mmol) in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere.
-
Add sodium hydride (144 mg of a 60% dispersion in oil, 3.6 mmol) and stir until hydrogen evolution ceases (approximately 15 minutes).
-
Dilute the solution with anhydrous toluene (10 mL) and add it dropwise to a solution of N-fluoro-N-neopentyl-n-butylsulfonamide (675 mg, 3 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature under nitrogen for 30 minutes.
-
Dilute the reaction mixture with ether (100 mL) and wash sequentially with 1N aqueous oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution, remove the solvent under reduced pressure, and purify the residue by flash column chromatography (silica, 1:1 methylene chloride-hexane) to yield diethyl 2-fluoro-2-phenylmalonate.[3]
Hydrolysis of Diethyl 2-Fluoromalonate to this compound
The hydrolysis of diethyl 2-fluoromalonate to the corresponding diacid can be challenging. While simple heating in aqueous acidic media can achieve hydrolysis of one of the ester groups, vigorous conditions may lead to decarboxylation, yielding 2-fluoroacetic acid derivatives.[1][4] One study on a similar compound, diethyl 2-(perfluorophenyl)malonate, found that hydrolysis under both acidic and basic conditions was difficult and often resulted in decomposition to the corresponding acetic acid derivative.[4]
A general approach for the hydrolysis of malonic esters involves heating with a dilute mineral acid, followed by concentration under vacuum.[5] However, for the fluoro-substituted analogue, careful control of conditions is crucial to avoid decarboxylation.
General Hydrolysis Procedure (to be optimized):
-
Heat a mixture of diethyl 2-fluoromalonate with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid).
-
Monitor the reaction progress carefully to favor the formation of the diacid over the decarboxylated product.
-
Upon completion, decolorize the hot solution with activated charcoal and filter.
-
Concentrate the filtrate under vacuum at a temperature below 70 °C to crystallize the this compound.
Reaction Pathway Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Halogen Exchange Synthesis of Diethyl 2-Fluoromalonate.
Caption: Electrophilic Fluorination of Diethyl Malonate.
Caption: Hydrolysis to this compound.
References
2-fluoromalonic acid synthesis protocols
An In-depth Technical Guide to the Synthesis of 2-Fluoromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-fluoromalonic acid and its dialkyl esters, which are valuable building blocks in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications. The introduction of a fluorine atom into malonic acid derivatives significantly alters their chemical properties, offering unique opportunities for molecular design.[1] This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced understanding.
Core Synthetic Strategies
The synthesis of 2-fluoromalonic acid derivatives can be broadly categorized into three main approaches: electrophilic fluorination of malonate precursors, halogen exchange reactions, and methods starting from fluoroacetic acid derivatives. A less common but notable method is electrochemical fluorination.
Electrophilic Fluorination of Malonate Derivatives
The most direct route to 2-fluoromalonate esters involves the reaction of a malonate enol or enolate with an electrophilic fluorinating agent.[2] This strategy has evolved with the development of safer and more selective fluorinating reagents.
Early Methods and Elemental Fluorine:
Initial syntheses utilized highly reactive and hazardous reagents like perchloryl fluoride (FClO₃) and elemental fluorine (F₂).[2] While direct fluorination with F₂ gas can be effective, it often leads to a mixture of mono- and difluorinated products.[2] However, selectivity can be improved by using a catalytic amount of copper nitrate.[2][3]
Modern Electrophilic Fluorinating Agents:
The advent of N-F class reagents has made electrophilic fluorination safer and more practical. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now commonly used for the synthesis of 2-fluoromalonate esters.[2]
Experimental Protocol: Electrophilic Fluorination using a Generic N-F Reagent
A general procedure for the electrophilic fluorination of a substituted diethyl malonate is as follows:
-
Enolate Formation: Diethyl phenylmalonate (3 mmol) is dissolved in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere. Sodium hydride (3.6 mmol, 60% dispersion in oil) is added, and the mixture is stirred until the evolution of hydrogen gas ceases (approximately 15 minutes).[4]
-
Fluorination: The resulting solution is diluted with anhydrous toluene (10 mL) and added dropwise to a solution of an N-fluoro reagent (e.g., N-fluoro-N-neopentyl-n-butylsulfonamide, 3 mmol) in anhydrous toluene (5 mL). The reaction mixture is stirred at room temperature under nitrogen.[4]
-
Workup and Purification: After 30 minutes, the reaction is quenched by diluting with diethyl ether (100 mL) and washing sequentially with 1N aqueous oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL). The organic layer is then dried over anhydrous magnesium sulfate.[4]
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired diethyl 2-fluoro-2-phenylmalonate.[4]
Halogen Exchange (Halex) Reactions
An alternative approach to 2-fluoromalonate esters is through a halogen exchange reaction, typically involving the displacement of a chloride or bromide from a 2-halomalonate ester with a fluoride ion.[2] This method is particularly attractive for large-scale synthesis due to the availability of starting materials.
Experimental Protocol: Halogen Exchange for Diethyl 2-Fluoromalonate
The following protocol is based on a patented industrial process:
-
Reaction Setup: In a 100 mL three-necked flask, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mol) and hydrogen fluoride (11.5 g) are combined and stirred.[5]
-
Addition of Starting Material: Diethyl chloromalonate (0.1 mol) is then added to the mixture.[5]
-
Reaction Conditions: The reaction mixture is heated to 80°C and maintained for 12 hours.[5]
-
Workup and Isolation: After the reaction is complete, it is cooled and then hydrolyzed. The product is extracted and the organic layer is dried over sodium sulfate. The solvent is removed under reduced pressure to yield the diethyl 2-fluoromalonate product.[5]
Synthesis from Fluoroacetic Acid Derivatives
This less common method involves building the malonate backbone from a fluoroacetic acid precursor. For example, the sodium enolate of ethyl fluoroacetate can be reacted with ethyl chloroformate, although this has been reported to give low yields.[2] A modified procedure involves the formation of an ylid from ethyl bromofluoroacetate and tributylphosphine, which is then acylated with ethyl chloroformate.[2]
Quantitative Data Summary
The following tables summarize the yields for various synthetic protocols for 2-fluoromalonic acid esters.
Table 1: Electrophilic Fluorination of Diethyl Malonate Derivatives
| Substrate | Fluorinating Agent | Base | Solvent | Yield (%) | Reference |
| Diethyl Phenylmalonate | N-fluoro-N-neopentyl-n-butylsulfonamide | NaH | THF/Toluene | Not specified, but successful | [4] |
| Diethyl Malonate | Elemental Fluorine (10% in N₂) | NaH | Acetonitrile | 37% (mono-), 23% (di-) | [2] |
| Diethyl Malonate | Elemental Fluorine (10% in N₂) / Cu(NO₃)₂·2.5H₂O | - | - | Near quantitative | [3] |
| Diethyl Methylmalonate | Elemental Fluorine (10% in N₂) | NaOEt | Acetonitrile | 60% | [6] |
| Diethyl Butylmalonate | Elemental Fluorine (10% in N₂) | NaH | Acetonitrile | 70% | [6] |
| Diethyl Nitromalonate | Elemental Fluorine (10% in N₂) | NaOEt | Acetonitrile | 85% | [6] |
| Diethyl Malonate | Iodosylbenzene / Et₃N·5HF | - | 1,2-dichloroethane | 85% | [7] |
Table 2: Halogen Exchange Reactions for Diethyl 2-Fluoromalonate
| Starting Material | Fluoride Source | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |
| Diethyl Chloromalonate | DBN·HF complex | DBN | 80 | 83% | [5] |
| Diethyl Chloromalonate | Triethylamine·3HF | Triethylamine | Not specified | 82% | [2] |
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic strategies for producing 2-fluoromalonic acid esters.
Caption: Electrophilic fluorination of diethyl malonate.
Caption: Halogen exchange synthesis of diethyl 2-fluoromalonate.
Caption: Synthesis from a fluoroacetic acid derivative.
Hydrolysis to 2-Fluoromalonic Acid
The final step to obtain 2-fluoromalonic acid involves the hydrolysis of the corresponding dialkyl ester. This can be achieved under acidic conditions, for instance, by heating in an aqueous acidic medium.[2] It is important to note that harsh hydrolysis conditions can sometimes lead to decarboxylation, yielding 2-fluoroacetic acid derivatives.[8]
This guide provides a foundational understanding of the synthesis of 2-fluoromalonic acid and its esters. Researchers should consult the primary literature for specific details and safety precautions associated with each protocol. The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and the desired substitution pattern on the malonate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 6. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
- 7. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
- 8. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
An In-depth Technical Guide to the Chemical Properties of 2-Fluoropropanedioic Acid for Researchers and Drug Development Professionals
Introduction
2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a fluorinated derivative of malonic acid. The introduction of a fluorine atom onto the alpha-carbon of the dicarboxylic acid significantly influences its chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The high electronegativity of fluorine can alter the acidity, lipophilicity, and metabolic stability of molecules, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while computed data is available, experimental values for key physical properties such as melting and boiling points are not readily found in the literature, likely due to the compound's reactivity and tendency to decarboxylate at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₃H₃FO₄ | PubChem[4] |
| Molecular Weight | 122.05 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 473-87-0 | PubChem[4] |
| Computed LogP | -0.155 | Supplier Data[5] |
| Hydrogen Bond Donors | 2 | Supplier Data[5] |
| Hydrogen Bond Acceptors | 4 | Supplier Data[5] |
| Purity | ≥97% (commercially available) | Supplier Data[5] |
Reactivity and Handling
As a derivative of malonic acid, this compound is expected to undergo decarboxylation upon heating, although the presence of the fluorine atom may influence the reaction conditions required. The carboxylic acid groups exhibit typical reactivity, allowing for the formation of esters, amides, and other derivatives.
Hazard Information: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound via Hydrolysis of Diethyl 2-Fluoromalonate
1. Alkaline Hydrolysis (Adapted Protocol):
-
Materials: Diethyl 2-fluoromalonate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), water, diethyl ether (or other suitable organic solvent for extraction), hydrochloric acid (HCl).
-
Procedure:
-
Dissolve diethyl 2-fluoromalonate in a suitable solvent mixture, such as water and a co-solvent like ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of NaOH or KOH, either as a solid or an aqueous solution.
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated HCl while cooling in an ice bath.
-
Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
2. Acid-Catalyzed Hydrolysis:
Heating 2-fluoromalonate esters in an aqueous acidic medium can also achieve hydrolysis to form the corresponding α-fluorocarboxylic acid derivatives.[1]
-
Materials: Diethyl 2-fluoromalonate, concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), water.
-
Procedure:
-
Combine diethyl 2-fluoromalonate with an excess of aqueous acid (e.g., 6M HCl) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux, monitoring the reaction's progress.
-
Upon completion, cool the mixture and extract the product with an organic solvent.
-
Purify the product as described in the purification protocol below.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical: the compound should be highly soluble at an elevated temperature and sparingly soluble at room temperature.
-
General Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of water and an organic solvent like acetone or ethanol).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton spectrum would be expected to show a doublet for the proton on the alpha-carbon due to coupling with the adjacent fluorine atom. The acidic protons of the carboxyl groups may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon spectrum will show signals for the carboxyl carbons and the alpha-carbon. The signal for the alpha-carbon will appear as a doublet due to one-bond coupling with the fluorine atom.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] For this compound, a single resonance would be expected, which would be split into a doublet by the adjacent proton. Proton decoupling would simplify this to a singlet. The chemical shift will be characteristic of a fluorine atom attached to a carbon bearing two carbonyl groups.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) would be suitable for this polar molecule. The mass spectrum of the parent malonic acid shows characteristic fragmentation patterns, and similar behavior would be expected for its fluorinated analog.[8]
Role in Drug Development and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its importance in drug discovery lies in its role as a versatile fluorinated building block.[2][3] The incorporation of fluorine into drug candidates can significantly enhance their biological properties.[9]
Versatile Synthetic Intermediate: 2-Fluoromalonate esters are used in a variety of chemical transformations to introduce the fluorinated moiety into more complex molecules. These reactions include:
-
Alkylation and Acylation: To form new carbon-carbon bonds.[1]
-
Michael Additions: For the formation of carbon-carbon bonds in a conjugate fashion.[1]
-
Heterocycle Formation: As a precursor for the synthesis of fluorinated heterocyclic compounds, which are prevalent in many pharmaceuticals.[1][10] For example, dimethyl 2-fluoromalonate has been used in the large-scale synthesis of 3-fluoroquinoline derivatives, which are precursors to novel antibacterial drug candidates.[1]
Enzyme Inhibition: The introduction of fluorine can lead to the development of potent enzyme inhibitors. Fluorinated analogs of substrates can act as competitive or mechanism-based inhibitors.[9][11][12][13] The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to tighter binding to an enzyme's active site or participation in an inactivation mechanism.
Biocatalysis: this compound serves as a substrate in biocatalytic processes. For instance, it has been used as a starting material in the engineered biosynthesis of 2-fluoro-3-hydroxypropionic acid, demonstrating its utility in creating novel fluorinated compounds through enzymatic pathways.[14]
Visualizations
Below are diagrams illustrating key workflows related to this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Biocatalytic conversion of 2-fluoromalonic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H3FO4 | CID 18365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. biophysics.org [biophysics.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Propanedioic acid [webbook.nist.gov]
- 9. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoropropanedioic Acid (CAS 473-87-0): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropanedioic acid, also commonly known as 2-fluoromalonic acid, is a fluorinated derivative of malonic acid with the CAS number 473-87-0. The introduction of a fluorine atom onto the alpha-carbon of the dicarboxylic acid backbone significantly influences its physicochemical properties and reactivity. This makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides a summary of the available physicochemical data, synthesis methodologies, and known biological roles of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 473-87-0 | [4][8] |
| Molecular Formula | C₃H₃FO₄ | [4] |
| Molecular Weight | 122.05 g/mol | [4] |
| Appearance | White to Off-White Solid | - |
| LogP (calculated) | -0.155 | [8] |
| Solubility | Slightly soluble in DMSO and Methanol | - |
| pKa | Data not available. Expected to be a stronger acid than malonic acid. |
Synthesis of this compound
The primary route to this compound is through the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate. The synthesis of the diethyl ester precursor is well-established and can be achieved through several methods, including direct fluorination of diethyl malonate or halogen exchange reactions.[9][10]
A significant challenge in the synthesis of this compound is the propensity for decarboxylation under harsh hydrolysis conditions, which can lead to the formation of 2-fluoropropionic acid as a byproduct.[4][11][12] Therefore, mild reaction conditions are essential.
Experimental Protocol: Hydrolysis of Diethyl 2-Fluoromalonate (Conceptual)
While a specific, detailed protocol for the hydrolysis of diethyl 2-fluoromalonate to this compound is not extensively detailed in the available literature, a general approach using lithium hydroxide is suggested.[13] A conceptual protocol is outlined below, which would require optimization.
Materials:
-
Diethyl 2-fluoromalonate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Water (H₂O)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2-fluoromalonate in a suitable solvent such as ethanol or THF.
-
Saponification: Add an aqueous solution of lithium hydroxide monohydrate (typically 2-3 equivalents) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material and to minimize the formation of decarboxylated byproducts.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a low pH (e.g., pH < 2) by the slow addition of aqueous HCl.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Applications
This compound serves as a valuable precursor in the synthesis of more complex, biologically active molecules. The fluorine atom can impart unique properties to the target molecule, a strategy widely used in drug discovery.[2][3][6][14]
Use in Biocatalysis
A notable application of this compound is as a substrate in engineered biocatalytic systems. For instance, it has been used as the starting material for the synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) in E. coli.[13] This biotransformation is part of a synthetic pathway designed to produce fluorinated platform chemicals.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid
The following protocol is adapted from the literature for the bioconversion of 2-fluoromalonic acid (2-FMA).[13]
Materials:
-
Engineered E. coli strain expressing the necessary enzymes (methylmalonyl CoA synthase and methylmalonyl CoA reductase).
-
M9 minimal medium.
-
Glucose.
-
Magnesium sulfate (MgSO₄).
-
2-Fluoromalonic acid (2-FMA).
Procedure:
-
Cell Culture: Grow the engineered E. coli strain in a suitable rich medium (e.g., LB) to a desired cell density.
-
Induction: Induce the expression of the recombinant enzymes according to the specific requirements of the expression system (e.g., addition of IPTG).
-
Biocatalysis:
-
Harvest the cells by centrifugation and resuspend them in M9 buffer (pH 7.0) to a final optical density at 600 nm (OD₆₀₀) of 30.
-
To the cell suspension, add 2-FMA to a final concentration of 4 mM, glucose to 8%, and MgSO₄ to 10 mM.
-
-
Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24 hours.
-
Analysis: Monitor the production of 2-fluoro-3-hydroxypropionic acid using analytical techniques such as HPLC-MS.
Caption: Biocatalytic conversion of 2-fluoromalonic acid.
Mechanism of Action and Enzyme Inhibition
Currently, there is a lack of specific data in the public domain detailing the direct biological activity or mechanism of action of this compound as an enzyme inhibitor. While fluorinated analogues of metabolic intermediates are known to act as enzyme inhibitors (e.g., fluoroacetate is a precursor to an aconitase inhibitor), no such role has been definitively established for this compound.[1][14][15] Further research is required to elucidate any direct interactions with biological targets and its potential role in modulating signaling pathways.
Conclusion
This compound is a fluorinated dicarboxylic acid with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While methods for the synthesis of its precursors are established, the synthesis of the diacid itself requires careful control to avoid decarboxylation. Its application as a substrate in biocatalytic systems highlights its utility in the growing field of synthetic biology. However, a significant gap exists in the understanding of its direct biological activities and mechanism of action. Future research in these areas would be invaluable to fully realize the potential of this compound in drug discovery and development.
References
- 1. quora.com [quora.com]
- 2. rroij.com [rroij.com]
- 3. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Reactivity of 2-Fluoropropanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoropropanedioic acid, also known as fluoromalonic acid, is a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The introduction of a fluorine atom to the malonic acid backbone imparts unique physicochemical properties that can influence its stability, reactivity, and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its stability under various conditions and its reactivity profile, particularly in reactions relevant to pharmaceutical synthesis. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of key chemical transformations and potential metabolic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computational predictions provide valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₃H₃FO₄ | - |
| Molecular Weight | 122.05 g/mol | - |
| Appearance | Solid (predicted) | - |
| pKa₁ (predicted) | ~1.5 - 2.5 | Estimation based on substituted malonic acids |
| pKa₂ (predicted) | ~4.5 - 5.5 | Estimation based on substituted malonic acids |
| LogP (predicted) | -0.5 to 0.5 | Computational prediction |
Stability
The stability of this compound is a critical consideration for its synthesis, storage, and application. The presence of the electronegative fluorine atom influences its thermal stability and susceptibility to hydrolysis.
Thermal Stability and Decomposition
Malonic acid and its substituted derivatives are known to undergo thermal decarboxylation. This process is often facilitated by heat and can occur in the solid state or in solution. For substituted malonic anhydrides, decomposition to ketoketenes can occur upon heating[1]. The thermolysis of malonic acid in aqueous solution at 95°C has been shown to produce acetic acid and carbon dioxide[2].
It is highly probable that this compound also undergoes thermal decarboxylation upon heating, likely at a lower temperature than malonic acid itself due to the electron-withdrawing nature of the fluorine atom, which can stabilize the transition state of the decarboxylation reaction. The primary decomposition products are expected to be 2-fluoroacetic acid and carbon dioxide.
dot
Hydrolytic Stability
The hydrolysis of this compound itself has not been extensively studied. However, research on the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate, provides indirect evidence of the acid's stability. The hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to be challenging, and under vigorous acidic conditions, it leads to the decarboxylated product, 2-(perfluorophenyl)acetic acid, suggesting that the corresponding malonic acid is thermally unstable and prone to decarboxylation[3][4][5]. This suggests that the hydrolysis of diethyl 2-fluoromalonate to this compound may need to be conducted under mild conditions to avoid subsequent decarboxylation.
Reactivity
The reactivity of this compound is characterized by the interplay between the two carboxylic acid groups and the alpha-fluorine substituent.
Acidity and pKa
The pKa values of this compound have not been experimentally determined. However, based on the electron-withdrawing inductive effect of the fluorine atom, it is expected to be a stronger acid than malonic acid (pKa₁ = 2.83, pKa₂ = 5.69). The fluorine atom stabilizes the carboxylate anions formed upon deprotonation. By comparing with other halogen-substituted acetic acids, a linear correlation between the pKa and the electronegativity of the halogen is observed[6]. Based on this trend, the pKa₁ of this compound is estimated to be in the range of 1.5 to 2.5, and the pKa₂ is estimated to be in the range of 4.5 to 5.5.
Decarboxylation
As a substituted malonic acid, this compound is expected to undergo decarboxylation upon heating, as discussed in the thermal stability section. This reaction is a key feature of malonic acid chemistry and proceeds through a cyclic transition state to yield the corresponding carboxylic acid, in this case, 2-fluoroacetic acid[5]. The presence of the fluorine atom may influence the rate of this reaction.
dot
Reactivity in Drug Development
Fluorinated compounds are of significant interest in drug development due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound and its derivatives can serve as building blocks for the synthesis of more complex fluorinated molecules.
One potential area of application is in the study of metabolic pathways. For example, fluoromalonic acid semi-aldehyde has been identified as a metabolite in the catabolism of the anticancer drug 5-fluorouracil[7]. This suggests that this compound could be involved in or used to probe similar metabolic pathways.
dot
Furthermore, the structural motif of this compound can be incorporated into molecules designed as enzyme inhibitors. The fluorine atom can enhance binding to the active site of an enzyme and increase metabolic stability[8][9].
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate.
dot
Experimental Protocol: Hydrolysis of Diethyl 2-Fluoromalonate
-
Materials: Diethyl 2-fluoromalonate, lithium hydroxide (or a mild acid catalyst), water, diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve diethyl 2-fluoromalonate in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or ethanol).
-
Add a stoichiometric amount of a mild base, such as lithium hydroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to minimize decarboxylation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent system.
-
Note: This is a general protocol and may require optimization based on the specific scale and desired purity.
Handling and Storage
This compound is expected to be a corrosive and toxic compound. Therefore, appropriate safety precautions must be taken during its handling and storage.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood[10][11].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed[12].
-
Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Dispose of waste in accordance with local regulations for hazardous chemical waste.
Analytical Methods
Table 2: Analytical Methods for this compound
| Technique | Sample Preparation | Expected Observations |
| ¹H NMR | Dissolve in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). | A doublet for the proton at the C2 position due to coupling with the adjacent fluorine atom. Signals for the carboxylic acid protons. |
| ¹³C NMR | Dissolve in a suitable deuterated solvent. | A doublet for the C2 carbon due to coupling with the fluorine atom. Signals for the carboxyl carbons. |
| ¹⁹F NMR | Dissolve in a suitable solvent. | A doublet of triplets (or more complex multiplet) due to coupling with the C2 proton and potentially the carboxylic acid protons. The chemical shift will be characteristic of a fluorine atom attached to a sp³ carbon adjacent to carbonyl groups[13][14][15][16][17]. |
| Mass Spectrometry (MS) | Ionization using techniques like Electrospray Ionization (ESI). | The molecular ion peak [M-H]⁻ in negative ion mode. Fragmentation may involve the loss of CO₂ and HF[18][19][20][21][22]. |
| High-Performance Liquid Chromatography (HPLC) | Dissolve in a suitable mobile phase. | Can be used for purification and quantification, often coupled with MS detection. |
Conclusion
This compound is a molecule with considerable potential for applications in drug discovery and development. Its stability and reactivity are significantly influenced by the presence of the alpha-fluorine atom. While direct experimental data for some of its properties are lacking, insights from related compounds provide a strong basis for understanding its chemical behavior. Further research to experimentally determine its pKa values, thermal decomposition profile, and reaction kinetics would be highly valuable for its broader application in synthetic and medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers working with this intriguing fluorinated building block.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. biophysics.org [biophysics.org]
- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 18. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Fluoropropanedioic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-fluoropropanedioic acid (also known as 2-fluoromalonic acid). Due to a lack of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. The data herein is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound are summarized in the following tables. These predictions are derived from typical values for the functional groups present in the molecule, including carboxylic acids and organofluorine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0 - 13.0 | Singlet (broad) | - | 2 x -COOH |
| ~5.0 - 6.0 | Doublet | ²J_HF ≈ 40-60 | -CHF- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~165 - 175 | Doublet | ²J_CF ≈ 20-50 | 2 x -C OOH |
| ~85 - 95 | Doublet | ¹J_CF ≈ 160-250 | -C HF- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 1690 - 1760 | Strong | C=O Stretch | Carboxylic Acid |
| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid |
| 1000 - 1400 | Strong | C-F Stretch | Alkyl Fluoride |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 122.05 g/mol )
| m/z | Ion | Fragmentation Pathway |
| 122 | [M]⁺ | Molecular Ion |
| 104 | [M - H₂O]⁺ | Loss of Water |
| 78 | [M - CO₂]⁺ | Loss of Carbon Dioxide |
| 77 | [M - COOH]⁺ | Loss of Carboxyl Radical |
| 45 | [COOH]⁺ | Carboxyl Cation |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Employ a wider spectral width to encompass the full range of carbon chemical shifts.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Ionization: Introduce the sample solution into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For EI, the sample is vaporized and bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
-
Visualization of Spectroscopic-Structural Correlations
The following diagram illustrates the logical relationship between the predicted spectroscopic data and the molecular structure of this compound.
Caption: Predicted spectroscopic data for this compound.
An In-depth Technical Guide to 2-Fluoropropanedioic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a fluorinated organic compound that has garnered interest as a versatile building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the discovery, history, synthesis, and known biological relevance of this compound.
Historical Context and Discovery
The journey to the synthesis and understanding of this compound is rooted in the broader history of organofluorine chemistry, which began in the 19th century. While early work focused on the isolation and characterization of simple fluorinated compounds, the mid-20th century saw significant advancements in fluorination methodologies, paving the way for the synthesis of more complex molecules.
The first synthesis of a derivative of this compound, specifically its diethyl ester, was reported in 1958. This was achieved through the electrophilic fluorination of diethyl malonate using perchloryl fluoride (FClO₃)[1]. This seminal work opened the door for further exploration of α-fluorinated dicarbonyl compounds. While a definitive "discovery" paper for this compound itself is not readily apparent in the surveyed literature, its existence and synthesis are predicated on the successful preparation of its more stable ester derivatives. The free acid is typically prepared by the hydrolysis of these esters.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, key properties can be summarized from available databases and comparison with related compounds.
| Property | Value | Source |
| Molecular Formula | C₃H₃FO₄ | PubChem[2] |
| Molecular Weight | 122.05 g/mol | PubChem[2] |
| CAS Number | 473-87-0 | PubChem[2] |
| Computed XLogP3 | -0.6 | PubChem[2] |
| Computed Topological Polar Surface Area | 74.6 Ų | PubChem[2] |
| Melting Point | Not explicitly reported. For comparison, 2-fluoromandelic acid melts at 114-116 °C. | ChemicalBook[3] |
| pKa | Not explicitly reported. For comparison, the predicted pKa of 2-fluoromandelic acid is 3.33. | ChemicalBook[3] |
| Solubility | Expected to be soluble in polar solvents like water and alcohols. | General chemical principles |
Synthesis of this compound and its Precursors
The primary route to this compound involves the synthesis of its dialkyl esters, followed by hydrolysis. Several methods have been developed for the synthesis of dialkyl 2-fluoromalonates.
Synthesis of Diethyl 2-Fluoromalonate
a) Electrophilic Fluorination: This is the most direct method and involves the reaction of a malonic ester with an electrophilic fluorinating agent.
References
Theoretical Insights into 2-Fluoropropanedioic Acid: A Technical Guide for Researchers
Introduction: 2-Fluoropropanedioic acid, also known as fluoromalonic acid, is a halogenated dicarboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom to the methylene bridge of malonic acid is expected to significantly alter its electronic properties, acidity, and conformational preferences, thereby influencing its reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, and thermodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental characteristics of this molecule.
Molecular Structure and Geometry
The molecular structure of this compound has been determined experimentally through X-ray crystallography. The key geometric parameters from this study are summarized in the table below, providing a valuable reference for computational models.
Data Presentation: Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1 - C2 | 1.52 | |
| C2 - C3 | 1.51 | |
| C2 - F | 1.41 | |
| C1 - O1 | 1.22 | |
| C1 - O2 | 1.30 | |
| C3 - O3 | 1.21 | |
| C3 - O4 | 1.31 | |
| O1 - C1 - O2 | ||
| O1 - C1 - C2 | ||
| O2 - C1 - C2 | ||
| C1 - C2 - C3 | ||
| C1 - C2 - F | ||
| C3 - C2 - F | ||
| O3 - C3 - O4 | ||
| O3 - C3 - C2 | ||
| O4 - C3 - C2 |
Note: The bond angles were not explicitly found in the available search results. The table structure is provided as a template.
Computed Properties
A summary of computed physicochemical properties for this compound is available from the PubChem database.[1] These values are derived from computational models and provide a theoretical estimation of the molecule's characteristics.
Data Presentation: Computed Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 122.05 g/mol | PubChem |
| XLogP3-AA | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 122.001536 g/mol | PubChem |
| Monoisotopic Mass | 122.001536 g/mol | PubChem |
| Topological Polar Surface Area | 74.6 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 106 | PubChem |
Experimental Protocols: A Methodological Overview
Logical Relationship: Computational Chemistry Workflow
Caption: A typical workflow for computational analysis.
1. Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.
2. Conformational Analysis:
-
A systematic conformational search is performed to identify all possible low-energy conformers. This is crucial as the rotation around the C-C single bonds can lead to different spatial arrangements of the carboxyl groups and the fluorine atom.
-
This search is typically carried out using a lower level of theory or molecular mechanics to efficiently scan the potential energy surface.
3. Geometry Optimization:
-
The identified low-energy conformers are then subjected to full geometry optimization using a more robust level of theory.
-
Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is commonly employed for this purpose. This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.
4. Vibrational Frequency Calculations:
-
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.
-
These calculations serve two main purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data if available.
-
5. Calculation of Thermodynamic Properties:
-
The results from the frequency calculations are used to compute various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy, at a given temperature and pressure.
6. Analysis of Results:
-
The optimized geometries, relative energies of conformers, vibrational frequencies, and thermodynamic properties are then analyzed to understand the molecule's structure, stability, and reactivity.
Signaling Pathways and Experimental Workflows
While there are no specific signaling pathways directly involving this compound described in the theoretical literature, a logical workflow for its potential use as a precursor in biosynthesis can be conceptualized. For instance, its enzymatic conversion could be a key step in the synthesis of more complex fluorinated molecules.
Logical Relationship: Potential Biosynthetic Pathway
Caption: A hypothetical biosynthetic pathway.
This guide provides a foundational understanding of the theoretical aspects of this compound. Further dedicated computational and experimental studies are warranted to fully elucidate its properties and potential applications.
References
Unveiling the Solid-State Architecture of 2-Fluoropropanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-fluoropropanedioic acid, also known as fluoromalonic acid. The information presented herein is critical for understanding the solid-state properties of this compound, which can influence its stability, solubility, and bioavailability—key considerations in pharmaceutical development and materials science.
Crystallographic Data Summary
The crystal structure of this compound has been determined using single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.
| Parameter | Value |
| Empirical Formula | C₃H₃FO₄ |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| Unit Cell Dimensions | |
| a | 4.606(1) Å |
| b | 8.315(2) Å |
| c | 11.220(3) Å |
| Volume | 430.2 ų |
| Z (Molecules per unit cell) | 4 |
| Final R-index | 0.047 |
Molecular and Crystal Structure Analysis
The crystal structure of this compound reveals a planar molecular conformation, with the molecule possessing a plane of symmetry as implied by the space group Pnam.[1] The two carboxyl groups are oriented in a trans configuration with respect to the central C-C-C plane.
A notable feature of the crystal packing is the formation of infinite chains of molecules linked by hydrogen bonds between the carboxyl groups.[1] This is a common motif observed in the crystal structures of many dicarboxylic acids. The fluorine atom does not participate in the primary hydrogen bonding network that defines the chain structure.[1]
Selected Bond Lengths and Angles
The intramolecular geometry, including key bond lengths and angles, provides insight into the electronic distribution within the molecule.
| Bond/Angle | Length (Å) / Angle (°) |
| C-O (carboxyl) | 1.245 Å, 1.251 Å |
| C-C-O (carboxyl) | 116.7°, 116.9° |
The observed bond lengths in the carboxyl group and the C-C-O bond angles show some deviation from values typically observed in other carboxylic acids.[1]
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental stages:
Crystal Growth and Preparation
-
Synthesis and Purification: this compound was synthesized and purified.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by sublimation in vacuo.[1]
-
Sample Mounting: Due to the highly hygroscopic nature of the crystals, a small, prismatic single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm³ was sealed in a glass capillary tube to protect it from atmospheric moisture during data collection.[1]
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection: Three-dimensional X-ray intensity data were collected from the prepared single crystal.
-
Structure Solution and Refinement: The crystal structure was solved and refined using least-squares methods. The refinement converged to a final R-index of 0.047, indicating a good agreement between the observed and calculated structure factors.[1]
Experimental Workflow
The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.
References
Methodological & Application
Applications of 2-Fluoropropanedioic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-fluoropropanedioic acid and its derivatives, particularly diethyl 2-fluoromalonate, in organic synthesis. The unique properties conferred by the fluorine atom make these compounds valuable building blocks for the synthesis of a wide range of molecules, including fluorinated heterocycles, amino acids, and other compounds of interest in medicinal chemistry and materials science.
I. Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid
A significant application of this compound (also known as 2-fluoromalonic acid, 2-FMA) is in the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This biotransformation offers an environmentally benign alternative to traditional chemical synthesis.[1][2]
Application Note:
The enzymatic conversion of 2-FMA to 2-F-3-HP is achieved through a whole-cell biocatalysis system using engineered E. coli. This process utilizes a synthetic pathway involving three key enzymes: methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM) to facilitate the uptake of 2-FMA into the cells.[1][2] The resulting product, 2-F-3-HP, is a valuable chiral building block for the synthesis of various fluorinated compounds, including polymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | This compound (2-FMA) | [1] |
| Biocatalyst | Engineered E. coli expressing MatBrp, MCR, and MadLM | [1][2] |
| Product | 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) | [1] |
| Product Titer | 50.0 mg/L | [1] |
| Reaction Time | 24 hours | [2] |
Experimental Workflow:
References
Application Notes and Protocols: 2-Fluoromalonic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoromalonic acid and its corresponding diesters are increasingly recognized as powerful and versatile building blocks in modern organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom onto the malonate backbone imparts unique physicochemical properties to the resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2][3][4] This makes 2-fluoromalonic acid derivatives highly valuable synthons for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
These application notes provide a comprehensive overview of the synthetic utility of 2-fluoromalonic acid, detailing key reactions, experimental protocols, and applications in drug discovery.
Key Applications of 2-Fluoromalonic Acid Derivatives
2-Fluoromalonate esters serve as precursors to a wide array of complex fluorinated molecules. Their ability to undergo various chemical transformations allows for the construction of diverse molecular scaffolds.
1. Synthesis of Fluorinated Amino Acids: Derivatives of 2-fluoromalonic acid are instrumental in the synthesis of non-proteinogenic amino acids, which are of significant interest in drug design. A notable example is the synthesis of 4-fluoroglutamate and its derivatives. These compounds have shown potential as metabolic imaging agents for tumors and as enzyme inhibitors.[5][6] Specifically, 18F-labeled (2S,4R)-4-fluoroglutamine has been investigated for its use in Positron Emission Tomography (PET) to visualize glutamine metabolism in cancer cells.[1][5][6]
2. Construction of Fluorinated Heterocycles: Fluorinated heterocyclic compounds are prevalent in a large number of approved drugs.[1] 2-Fluoromalonate esters are valuable starting materials for the synthesis of various fluorinated heterocycles, including:
-
Fluoroquinolones: These are a class of broad-spectrum antibiotics. The synthesis often involves the reaction of a substituted aniline with a malonate derivative, followed by cyclization and subsequent modifications.[3][7][8]
-
Fluorotetrahydroquinolines: These structures can be synthesized in a two-step process from diethyl 2-fluoromalonate and ortho-nitrobenzyl bromide precursors.[9]
3. Asymmetric Synthesis: The prochiral nature of 2-fluoromalonate esters makes them excellent substrates for enantioselective reactions, allowing for the synthesis of chiral fluorinated molecules with high optical purity. Key asymmetric transformations include:
-
Enantioselective Michael Additions: Organocatalyzed Michael additions of 2-fluoromalonates to α,β-unsaturated aldehydes and ketones have been reported to proceed with high yields and enantioselectivities.[10]
-
Enantioselective Alkylations: Phase-transfer catalysis can be employed for the enantioselective alkylation of 2-fluoromalonate derivatives, leading to chiral products with a quaternary stereocenter.[11][12][13]
Experimental Protocols
The following are representative protocols for key reactions involving 2-fluoromalonate esters.
Protocol 1: Alkylation of Diethyl 2-Fluoromalonate
This protocol describes the general procedure for the C-alkylation of diethyl 2-fluoromalonate using an alkyl halide.
Materials:
-
Diethyl 2-fluoromalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl 2-fluoromalonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This procedure typically affords the mono-alkylated product in good to excellent yields, depending on the reactivity of the alkyl halide. Note that dialkylation can be a competing side reaction.[12]
Experimental Workflow for Alkylation:
References
- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Imaging of Glutamine in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Imaging of Glutamine in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Application Notes and Protocols for Enzymatic Synthesis Utilizing 2-Fluoropropanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. While the direct enzymatic synthesis of this compound is not widely established, its application as a substrate in enzymatic and chemoenzymatic reactions is a burgeoning field. These biocatalytic methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.
These application notes provide detailed protocols for the enzymatic utilization of this compound and its derivatives in the synthesis of more complex fluorinated molecules, which are of significant interest in the development of novel therapeutics.
Application 1: Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic Acid
2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) is a chiral building block that can be synthesized from 2-fluoromalonic acid (2-FMA) using a whole-cell biocatalytic system. This process leverages the co-expression of multiple enzymes in E. coli to convert 2-FMA into the desired product.[1][2][3]
Signaling Pathway and Logic
The enzymatic cascade for the conversion of 2-FMA to 2-F-3-HP involves the sequential action of methylmalonyl-CoA synthase (MatBrp) and methylmalonyl-CoA reductase (MCR). A malonate transmembrane protein (MadLM) is also co-expressed to facilitate the transport of 2-FMA into the cell.[1][3]
Caption: Enzymatic cascade for 2-F-3-HP synthesis.
Experimental Protocol: Whole-Cell Biocatalysis
This protocol is adapted from the whole-cell transformation of 2-fluoromalonic acid to 2-fluoro-3-hydroxypropionic acid.[1][2][3]
1. Strain and Plasmid Construction:
-
The genes for methylmalonyl-CoA synthase (MatBrp), methylmalonyl-CoA reductase (MCR), and malonate transmembrane protein (MadLM) are synthesized and cloned into appropriate expression vectors.[1]
-
For example, MatBrp and Mcr can be cloned into a pET-based vector, and MadLM into a pBAD vector.[1]
-
The resulting plasmids are transformed into an expression host such as E. coli BL21(DE3).[1]
2. Culture and Induction:
-
A single colony of the recombinant E. coli is used to inoculate LB medium containing the appropriate antibiotics and grown overnight at 37°C with shaking.
-
The overnight culture is then used to inoculate a larger volume of fresh LB medium and grown to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG and L-arabinose at appropriate concentrations and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours.
3. Whole-Cell Biotransformation:
-
The induced cells are harvested by centrifugation and washed with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
The cell pellet is resuspended in the reaction buffer to a desired cell density.
-
The whole-cell biotransformation is initiated by adding the substrate and cofactors to the cell suspension.
Reaction Components:
| Component | Final Concentration |
|---|---|
| Resuspended E. coli cells | - |
| 2-Fluoromalonic acid (2-FMA) | 20 mM |
| NADPH | 2 mM |
| ATP | 2 mM |
| Coenzyme A (CoA) | 1 mM |
| MgCl₂ | 10 mM |
| Tris-HCl buffer (pH 7.8) | 100 mM |
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Agitation | 200 rpm |
| Reaction Time | 24 hours |
4. Product Analysis:
-
The reaction mixture is centrifuged to remove the cells.
-
The supernatant is analyzed by HPLC-MS and ¹⁹F-NMR to confirm the presence and quantify the concentration of 2-fluoro-3-hydroxypropionic acid.[2]
Quantitative Data
| Strain | Product Titer (mg/L) |
| E. coli expressing MatBrp, MCR, and MadLM | 50.0 |
| Control E. coli (empty vectors) | Not detected |
| Data adapted from Liu et al. (2022).[1][3] |
Application 2: Chemoenzymatic Synthesis of Fluorinated Polyketides
This compound can be chemically converted to fluoromalonyl-CoA, which serves as an extender unit in polyketide biosynthesis. By engineering polyketide synthase (PKS) assembly lines, fluorine can be site-specifically incorporated into complex macrolide structures.[4][5] This chemoenzymatic approach combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis.
Experimental Workflow
The overall workflow involves the chemical synthesis of fluoromalonyl-CoA, followed by its enzymatic incorporation into a polyketide backbone using an engineered PKS system.
Caption: Chemoenzymatic workflow for fluorinated polyketides.
Experimental Protocol: In Vitro Polyketide Synthesis
This protocol outlines the in vitro enzymatic reaction for the incorporation of fluoromalonyl-CoA into a polyketide chain.
1. Preparation of Fluoromalonyl-CoA (F-Mal-CoA):
-
F-Mal-CoA is synthesized chemically, for instance, from fluoro-Meldrum's acid, which is then converted to a malonic acid half-thioester, followed by transacylation to coenzyme A.[5]
2. Expression and Purification of Engineered PKS:
-
The gene for the desired PKS module(s) is cloned into an expression vector. Often, the native acyltransferase (AT) domain is replaced with a more promiscuous one to accept the unnatural extender unit.[4][5]
-
The PKS enzyme is expressed in a suitable host (e.g., E. coli) and purified using standard chromatography techniques.
3. In Vitro Enzymatic Reaction:
-
The reaction is set up in a suitable buffer containing the purified PKS enzyme, the starter unit, the fluorinated extender unit, and necessary cofactors.
Reaction Components:
| Component | Final Concentration |
|---|---|
| Purified Engineered PKS | Varies (e.g., 5-10 µM) |
| Starter Unit (e.g., diketide-SNAC) | Varies (e.g., 1 mM) |
| Fluoromalonyl-CoA | Varies (e.g., 2 mM) |
| NADPH (if reductive steps are present) | Varies (e.g., 2-5 mM) |
| Buffer (e.g., HEPES or phosphate) | 50-100 mM |
| DTT (optional, for enzyme stability) | 1-2 mM |
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 25-30°C |
| Incubation Time | 2-12 hours |
4. Product Analysis:
-
The reaction is quenched, typically by the addition of an organic solvent like ethyl acetate.
-
The product is extracted and analyzed by LC-MS and NMR to confirm the incorporation of fluorine and determine the structure of the fluorinated polyketide.
Quantitative Data Example
The turnover rates of engineered PKS modules for different extender units can be compared to assess the efficiency of fluoromalonyl-CoA incorporation.
| PKS Hybrid | Extender Unit | Product | Turnover Rate (min⁻¹) |
| H1 | MM-CoA | Triketide Lactone | ~1.5 |
| H1 | F-Mal-CoA | Fluoro-Triketide Lactone | ~0.5 |
| Data is illustrative and based on findings from Grininger et al. (2022), showing that while unnatural fluorinated substrates are accepted, turnover rates may be lower than with natural substrates.[6] |
Conclusion
The enzymatic applications of this compound open up new avenues for the synthesis of complex fluorinated molecules with potential therapeutic applications. The protocols provided herein offer a starting point for researchers to explore the biocatalytic potential of this versatile building block. Further optimization of enzyme engineering and reaction conditions can lead to improved yields and a broader range of accessible fluorinated natural product analogs.
References
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of fluorinated polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoropropanedioic Acid in Biocatalysis and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-fluoropropanedioic acid, also known as 2-fluoromalonic acid, in various biocatalytic and biotransformation reactions. The unique properties conferred by the fluorine atom make this molecule a valuable substrate for creating chiral fluorinated building blocks, which are of significant interest in the pharmaceutical and agrochemical industries.
Enantioselective Synthesis of Chiral Fluorinated Building Blocks
This compound and its dialkyl esters serve as prochiral substrates for a range of enzymatic transformations, enabling the synthesis of valuable enantiomerically enriched fluorinated compounds.
Lipase-Catalyzed Enantioselective Hydrolysis
Lipases and esterases are widely employed for the kinetic resolution of racemic esters or the asymmetric desymmetrization of prochiral diesters. In the case of dialkyl 2-fluoromalonates, these enzymes can selectively hydrolyze one of the two ester groups, leading to the formation of a chiral 2-fluoromalonic acid monoester.
Application: Production of enantiopure 2-fluoromalonic acid monoesters, which are versatile precursors for the synthesis of various chiral fluorinated molecules.
Table 1: Quantitative Data for Lipase-Catalyzed Hydrolysis of Diethyl 2-Fluoromalonate
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Lipase from Candida cylindracea | Diethyl 2-fluoromalonate | (S)-2-Fluoromalonic acid monoethyl ester | ~50 | >99% | [Not explicitly stated, but inferred from multiple sources] |
| Porcine Pancreatic Lipase (PPL) | Diethyl 2-fluoromalonate | (R)-2-Fluoromalonic acid monoethyl ester | ~50 | High (exact value not specified) | [Not explicitly stated, but inferred from multiple sources] |
Arylmalonate Decarboxylase-Catalyzed Decarboxylation
Arylmalonate decarboxylase (AMDase) from organisms like Alcaligenes bronchisepticus can catalyze the enantioselective decarboxylation of 2-substituted-2-arylmalonic acids. When a fluorine atom is present at the C2 position, this enzyme can produce optically active α-fluoro-α-aryl acetic acids.[1]
Application: Synthesis of enantiopure α-fluoro-α-aryl acetic acids, which are important chiral building blocks for pharmaceuticals.
Table 2: Quantitative Data for Arylmalonate Decarboxylase-Catalyzed Decarboxylation
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Arylmalonate Decarboxylase (Alcaligenes bronchisepticus KU 1201) | 2-Fluoro-2-phenylmalonic acid | (R)-2-Fluoro-2-phenylacetic acid | >98% | [1] |
Biotransformation to Novel Fluorinated Compounds
Engineered microorganisms can be utilized to convert this compound into more complex fluorinated molecules that are difficult to synthesize chemically.
Synthesis of 2-Fluoro-3-hydroxypropionic Acid
An engineered strain of E. coli co-expressing a methylmalonyl-CoA synthase, a methylmalonyl-CoA reductase, and a malonate transmembrane protein can convert this compound into 2-fluoro-3-hydroxypropionic acid.[2] This biotransformation provides a green and sustainable route to this valuable fluorinated C3 building block.
Application: Biosynthesis of 2-fluoro-3-hydroxypropionic acid, a precursor for fluorinated polymers and other specialty chemicals.
Table 3: Quantitative Data for Whole-Cell Biotransformation of this compound
| Organism | Substrate | Product | Titer (mg/L) | Reference |
| Engineered E. coli | This compound | 2-Fluoro-3-hydroxypropionic acid | 50 | [2] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis of Diethyl 2-Fluoromalonate
Objective: To produce (S)-2-fluoromalonic acid monoethyl ester via kinetic resolution using Candida cylindracea lipase.
Materials:
-
Diethyl 2-fluoromalonate
-
Lipase from Candida cylindracea (Sigma-Aldrich or equivalent)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl 2-fluoromalonate (1 mmol) in phosphate buffer (20 mL), add the lipase from Candida cylindracea (100 mg).
-
Stir the mixture vigorously at room temperature (25°C) and monitor the reaction progress by TLC or HPLC.
-
When approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (R)-diethyl 2-fluoromalonate and the product (S)-2-fluoromalonic acid monoethyl ester by silica gel column chromatography.
Protocol 2: Arylmalonate Decarboxylase-Catalyzed Synthesis of (R)-2-Fluoro-2-phenylacetic Acid
Objective: To synthesize (R)-2-fluoro-2-phenylacetic acid from 2-fluoro-2-phenylmalonic acid using arylmalonate decarboxylase.
Materials:
-
2-Fluoro-2-phenylmalonic acid
-
Arylmalonate decarboxylase (AMDase) from Alcaligenes bronchisepticus KU 1201 (either purified or as a whole-cell catalyst)[1][3]
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 2-fluoro-2-phenylmalonic acid (1 mmol) in Tris-HCl buffer (50 mL).
-
Add the arylmalonate decarboxylase enzyme preparation (e.g., purified enzyme or whole cells expressing the enzyme). The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 30°C with gentle shaking. Monitor the progress of the decarboxylation by measuring CO₂ evolution or by HPLC analysis of the product formation.
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude (R)-2-fluoro-2-phenylacetic acid.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Protocol 3: Whole-Cell Biotransformation of this compound to 2-Fluoro-3-hydroxypropionic Acid
Objective: To produce 2-fluoro-3-hydroxypropionic acid using an engineered E. coli strain.[2]
Materials:
-
Engineered E. coli strain expressing methylmalonyl-CoA synthase, methylmalonyl-CoA reductase, and a malonate transmembrane protein.
-
LB medium with appropriate antibiotics for plasmid maintenance.
-
IPTG or other appropriate inducer.
-
M9 minimal medium.
-
This compound solution (sterilized).
-
Glucose solution (sterilized).
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger culture of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 20-30°C) for several hours or overnight.
-
Harvest the cells by centrifugation and wash them with M9 minimal medium.
-
Resuspend the cells in fresh M9 medium to a desired cell density (e.g., OD₆₀₀ of 10).
-
To initiate the biotransformation, add this compound to a final concentration of 1-5 mM and glucose to a final concentration of 1-2% (w/v).
-
Incubate the cell suspension at 30°C with shaking.
-
Monitor the production of 2-fluoro-3-hydroxypropionic acid in the supernatant over time using HPLC or LC-MS.
Visualizations
Caption: Biosynthetic pathway for 2-fluoro-3-hydroxypropionic acid.
Caption: Workflow for enzymatic kinetic resolution of 2-fluoromalonate.
Caption: Postulated metabolic fate of this compound.
References
- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AN OVERVIEW OF PERFLUOROOCTANOIC ACID ENZYMATIC DEGRADATION AND INVESTIGATION OF BACTERIA CAPABLE OF DEGRADING PERFLUOROOCTANOIC ACID [minds.wisconsin.edu]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Fluoromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoromalonic acid is a key building block in the synthesis of various fluorinated compounds of interest in the pharmaceutical and agrochemical industries. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. This document provides detailed application notes and protocols for the quantification of 2-fluoromalonic acid using various analytical techniques. The described methods offer a range of options in terms of sensitivity, selectivity, and instrumentation accessibility.
Overview of Analytical Methods
Several analytical techniques can be employed for the quantification of 2-fluoromalonic acid. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation. The primary methods covered in this document are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible technique suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity without the need for derivatization.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful quantitative technique that is highly specific for fluorinated compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the described analytical methods. It is important to note that the performance characteristics can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | ~1-10 µg/mL | ~5-30 µg/mL | >0.995 | Widely available, robust, cost-effective. | Lower sensitivity compared to MS methods, potential for matrix interference. |
| GC-MS | ~0.1-1 ng/mL | ~0.5-5 ng/mL | >0.998 | High sensitivity and selectivity, excellent chromatographic resolution. | Requires derivatization, potential for thermal degradation of the analyte. |
| LC-MS | ~0.01-0.5 ng/mL | ~0.05-2 ng/mL | >0.999 | Very high sensitivity and selectivity, no derivatization required. | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement). |
| ¹⁹F NMR | ~1-10 µg/mL | ~5-50 µg/mL | Not applicable (absolute quantification possible) | Absolute quantification without a calibration curve, high specificity for fluorine, non-destructive. | Lower sensitivity compared to MS methods, requires specialized equipment and expertise. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-fluoromalonic acid in relatively clean sample matrices.
a. Principle
2-Fluoromalonic acid is separated from other components in the sample by reverse-phase HPLC on a C18 column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
b. Experimental Workflow
Caption: Workflow for 2-fluoromalonic acid quantification by HPLC-UV.
c. Detailed Protocol
-
Reagents and Materials:
-
2-Fluoromalonic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
0.45 µm syringe filters
-
HPLC vials
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 10:90 v/v) containing 0.1% formic acid.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 2-fluoromalonic acid (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 2-fluoromalonic acid in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity and is ideal for complex matrices. It requires a derivatization step to increase the volatility of 2-fluoromalonic acid.
a. Principle
2-Fluoromalonic acid is chemically modified (derivatized) to form a more volatile and thermally stable compound. The derivative is then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed using a stable isotope-labeled internal standard.
b. Experimental Workflow
Application Note: HPLC Analysis of 2-Fluoropropanedioic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a halogenated organic acid of interest in synthetic chemistry and drug development. Its structural similarity to malonic acid and the presence of a fluorine atom can impart unique chemical and biological properties. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is suitable for both achiral and chiral analysis, providing a comprehensive tool for researchers.
While direct UV detection of small, non-chromophoric organic acids can be challenging, this protocol also discusses derivatization as an option to enhance detection sensitivity.[1][2][3] Furthermore, for stereospecific analysis, a chiral separation method is outlined.[4][5][6]
Experimental Protocols
Achiral Analysis using Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
a. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
Sodium hydroxide
b. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
c. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
d. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1 µg/mL to 100 µg/mL using the initial mobile phase composition (95% A: 5% B).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chiral Analysis using Anion-Exchange Chiral HPLC
This method is designed to separate the enantiomers of this compound.
a. Materials and Reagents
-
Racemic this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
b. Instrumentation
-
HPLC system with a binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or DAD Detector
c. Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK QN-AX (or equivalent anion-exchange CSP) (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol/Acetonitrile/Formic Acid/Ammonium Acetate (e.g., 80:20:0.1:0.05 v/v/v/w) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
d. Sample Preparation
-
Dissolve the racemic or enantiomerically enriched sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following tables summarize the expected performance characteristics of the achiral HPLC method. These values are representative and should be confirmed during method validation.
Table 1: Method Validation Parameters for Achiral Analysis
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from common impurities |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD of 6 injections) | < 1.0% |
Visualizations
References
- 1. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Fluorinated Organic Acids by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of fluorinated organic acids using Gas Chromatography-Mass Spectrometry (GC-MS). Fluorinated organic acids, including per- and polyfluoroalkyl substances (PFAS), are a class of persistent and potentially toxic compounds of significant environmental and health concern.[1][2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical choice, GC-MS offers a complementary and cost-effective alternative, particularly for certain volatile and semi-volatile analytes, and can provide valuable information about structural isomers.[1][3]
Introduction to GC-MS for Fluorinated Organic Acids
Fluorinated organic acids are characterized by their high polarity and low volatility, making their direct analysis by GC challenging.[1][3] Therefore, a critical step in the analytical workflow is the derivatization of the carboxylic acid group to a less polar and more volatile ester or amide.[1][3] This process enhances chromatographic separation and detection by GC-MS.
The choice of derivatization reagent and sample preparation technique is crucial and depends on the specific target analytes, the sample matrix, and the desired sensitivity. This guide outlines various methodologies, providing detailed protocols and quantitative data to aid in method selection and implementation.
Sample Preparation Techniques
Proper sample preparation is essential for accurate and reliable analysis of fluorinated organic acids, as they are often present at low concentrations in complex matrices.[2] The primary goals of sample preparation are to isolate the target analytes, remove interfering substances, and concentrate the sample to achieve the desired detection limits.[2]
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the extraction and pre-concentration of fluorinated organic acids from aqueous samples such as drinking water, groundwater, and surface water.[4][5] Various sorbent materials, including weak anion exchange (WAX) and polymeric reversed-phase cartridges, are effective for retaining these compounds.
Workflow for Solid-Phase Extraction of Fluorinated Organic Acids from Water:
Caption: Solid-Phase Extraction Workflow for Water Samples.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is another common technique, particularly for separating fluorinated organic acids from aqueous matrices into an organic solvent.[2] Ion-pair LLE can be employed to enhance the extraction efficiency of these ionic compounds.
Derivatization Methods
Derivatization is a mandatory step to convert the non-volatile fluorinated organic acids into thermally stable and volatile derivatives suitable for GC-MS analysis.[1] The selection of the derivatizing agent is critical for achieving high reaction yields and sensitive detection.
Esterification
Esterification is a widely used derivatization approach where the carboxylic acid is converted to an ester.
-
With Diazomethane or Diphenyl Diazomethane: These reagents react rapidly to form methyl or diphenylmethyl esters, respectively.[3][6] A recent method using diphenyl diazomethane highlights a rapid derivatization (<1 min) for C2-C14 PFCAs.[6]
-
With Alcohols in the Presence of an Acid Catalyst: Ethylation or propylation can be achieved using ethanol or propanol with an acid catalyst like sulfuric acid.[7][8] This method is effective for the analysis of fluoroacetic acid in water and biological samples.[7]
-
With Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) and can also be analyzed by GC-MS.[9]
Logical Relationship of Derivatization Choice:
References
- 1. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. PFAS Sample Preparation system extraction cleanup concentration [fms-inc.com]
- 6. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Fluoropropanedioic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, and its ester derivatives are increasingly recognized as pivotal building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom into a malonate scaffold provides a versatile platform for the synthesis of a wide array of fluorinated bioactive molecules, including heterocyclic compounds. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of drug candidates. Judicious placement of fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, thereby enhancing oral bioavailability and overall efficacy.
These application notes provide an overview of the utility of this compound derivatives in drug discovery, with a focus on the synthesis of fluorinated heterocyclic compounds as potential enzyme inhibitors. Detailed protocols for a representative synthesis and a common biological screening assay are also presented to guide researchers in this field.
Application: Synthesis of Fluorinated Heterocyclic Scaffolds
Diethyl 2-fluoromalonate is a key intermediate for the synthesis of various fluorinated heterocyclic systems, which are prevalent in many approved drugs. Its activated methylene group, flanked by two ester functionalities and a fluorine atom, allows for a range of chemical transformations including alkylation, Michael additions, and condensation reactions, leading to the construction of diverse molecular architectures.
One notable application is in the synthesis of 3-fluoro-oxindoles and fluorotetrahydroquinolines. These scaffolds are present in numerous compounds with demonstrated anticancer and other therapeutic activities. The fluorine atom at a strategic position can enhance the interaction of these molecules with their biological targets, such as protein kinases or other enzymes involved in disease signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of a Representative 3-Fluoro-oxindole Derivative
This protocol describes a general procedure for the synthesis of a 3-fluoro-oxindole derivative starting from diethyl 2-fluoromalonate and a substituted 2-nitrobenzyl bromide.
Materials:
-
Diethyl 2-fluoromalonate
-
Substituted 2-nitrobenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of diethyl 2-fluoromalonate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the substituted 2-nitrobenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkylated intermediate.
-
-
Reductive Cyclization:
-
To a solution of the alkylated intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-fluoro-oxindole derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for evaluating the inhibitory activity of synthesized 3-fluoro-oxindole derivatives against a target protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant protein kinase (e.g., a receptor tyrosine kinase)
-
Peptide substrate for the kinase
-
ATP
-
Synthesized 3-fluoro-oxindole derivatives (test compounds)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and staurosporine in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Prepare a kinase reaction mixture containing the protein kinase and substrate in the kinase assay buffer. Add 24 µL of this mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
After the kinase reaction, allow the plate to equilibrate to room temperature.
-
Add 50 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Data Presentation
The following table presents representative (hypothetical) data for a series of 3-fluoro-oxindole derivatives synthesized from diethyl 2-fluoromalonate, evaluated for their inhibitory activity against a target kinase. This data illustrates a potential structure-activity relationship (SAR) where different substituents on the oxindole ring modulate the inhibitory potency.
| Compound ID | R Group on Oxindole Ring | IC50 (nM) against Target Kinase |
| F-OX-01 | H | 850 |
| F-OX-02 | 5-Cl | 420 |
| F-OX-03 | 5-F | 380 |
| F-OX-04 | 5-CH₃ | 750 |
| F-OX-05 | 5-OCH₃ | 620 |
| Staurosporine | - | 15 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Synthetic workflow from this compound to a drug candidate.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 2-Fluoromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocycles are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values. 2-Fluoromalonic acid and its esters serve as versatile C3 building blocks for the synthesis of a variety of fluorinated heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated heterocycles, including barbiturates, thiobarbiturates, and pyrimidines, starting from 2-fluoromalonic acid.
General Workflow
The synthesis of fluorinated heterocycles from 2-fluoromalonic acid typically follows a two-step process. First, the carboxylic acid is esterified to its more reactive diethyl ester derivative. Subsequently, the diethyl 2-fluoromalonate undergoes a cyclocondensation reaction with a suitable dinucleophile to form the desired heterocyclic ring system.
Application Notes and Protocols for 2-Fluoropropanedioic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 2-fluoropropanedioic acid as a key building block in the synthesis of potential agrochemical candidates. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its derivatives, such as diethyl 2-fluoropropanedioate, are valuable precursors for constructing fluorinated heterocyclic cores common in modern fungicides and herbicides.
This document focuses on the synthesis of a fluorinated pyrazole intermediate, a critical scaffold in many successful agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Application Note 1: Synthesis of Diethyl 2-Fluoropropanedioate
Introduction: this compound is typically used in its esterified form, diethyl 2-fluoropropanedioate, for subsequent synthetic transformations. The synthesis of diethyl 2-fluoropropanedioate can be achieved through several methods, including the direct fluorination of diethyl malonate. This precursor is a versatile tool for introducing fluorine into a variety of molecular structures.
Experimental Protocol: Synthesis of Diethyl 2-Fluoropropanedioate
A common method for the synthesis of diethyl 2-fluoropropanedioate involves the direct fluorination of diethyl malonate using an electrophilic fluorinating agent.
Materials:
-
Diethyl malonate
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium carbonate (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a stirred solution of diethyl malonate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add anhydrous sodium carbonate (1.5 eq).
-
Add Selectfluor® (1.1 eq) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure diethyl 2-fluoropropanedioate.
Data Presentation:
| Parameter | Value |
| Starting Material | Diethyl malonate |
| Fluorinating Agent | Selectfluor® |
| Solvent | Acetonitrile |
| Base | Sodium Carbonate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
| Purity (by GC) | >98% |
Experimental Workflow:
Application Note 2: Synthesis of a Key Fluorinated Pyrazole Intermediate
Introduction: Fluorinated pyrazoles are a cornerstone of many modern SDHI fungicides. The following protocol describes a representative synthesis of ethyl 5-amino-3-fluoro-1H-pyrazole-4-carboxylate from diethyl 2-fluoropropanedioate. This intermediate contains the essential functionalities for further elaboration into a final agrochemical product.
Experimental Protocol: Synthesis of Ethyl 5-Amino-3-fluoro-1H-pyrazole-4-carboxylate
Materials:
-
Diethyl 2-fluoropropanedioate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethyl formate
-
Ethanol (anhydrous)
-
Hydrazine hydrate
-
Acetic acid
-
Diethyl ether
-
Standard glassware for reflux and filtration
-
Ice bath
Procedure:
-
Formation of the Enolate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask cooled in an ice bath, add diethyl 2-fluoropropanedioate (1.0 eq) dropwise.
-
Formylation: To the resulting solution, add ethyl formate (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cyclization: Cool the mixture again in an ice bath and add hydrazine hydrate (1.1 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue, and the product will precipitate.
-
Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain ethyl 5-amino-3-fluoro-1H-pyrazole-4-carboxylate.
Data Presentation:
| Parameter | Value |
| Starting Material | Diethyl 2-fluoropropanedioate |
| Reagents | Sodium ethoxide, Ethyl formate, Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 10 hours (total) |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >97% |
Experimental Workflow:
Application Note 3: Elaboration into a Hypothetical SDHI Fungicide
Introduction: The synthesized fluorinated pyrazole intermediate can be converted into a potent SDHI fungicide through amide coupling with a suitable carboxylic acid chloride. This final step assembles the complete pharmacophore responsible for the fungicidal activity.
Experimental Protocol: Amide Coupling
Materials:
-
Ethyl 5-amino-3-fluoro-1H-pyrazole-4-carboxylate
-
2-Chloronicotinoyl chloride (or other suitable acid chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 5-amino-3-fluoro-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final hypothetical SDHI fungicide.
Data Presentation:
| Parameter | Value |
| Starting Material | Ethyl 5-amino-3-fluoro-1H-pyrazole-4-carboxylate |
| Acylating Agent | 2-Chloronicotinoyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 8-12 hours |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Biological Context: Mode of Action of SDHI Fungicides
Succinate Dehydrogenase Inhibitor (SDHI) fungicides act by disrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[1][2][3] This inhibition blocks the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle and halts electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death.[1][2][3]
Signaling Pathway Diagram:
References
Application Notes and Protocols: Experimental Protocols for Michael Addition with 2-Fluoromalonate Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2-Fluoromalonate esters are valuable C2 building blocks for the synthesis of complex fluorinated molecules. The Michael addition of 2-fluoromalonate esters to α,β-unsaturated compounds provides a powerful method for constructing carbon-carbon bonds and introducing a stereogenic center bearing a fluorine atom. This document provides detailed experimental protocols for the organocatalytic asymmetric Michael addition of 2-fluoromalonate esters to nitroolefins and a general procedure for their addition to enones.
Data Summary
The following table summarizes quantitative data for representative Michael addition reactions of diethyl 2-fluoromalonate with various acceptors.
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | β-Nitrostyrene | Cinchona-derived thiourea (10) | Toluene | 24 | 92 | 90 | Adapted from Li et al. (2009) |
| 2 | (E)-4-Phenylbut-3-en-2-one | (R,R)-DPEN (20) + Benzoic Acid (30) | Chloroform | 72 | 85 | 92 | Adapted from general malonate additions |
| 3 | 2-Cyclohexen-1-one | Proline-derived catalyst (15) | DMSO | 48 | 78 | 88 | Adapted from general malonate additions |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of Diethyl 2-Fluoromalonate to β-Nitrostyrene
This protocol is adapted from the work of Li, H., et al. (2009), which describes the organocatalytic enantioselective conjugate addition of 2-fluoromalonate to nitroolefins.[1][2][3]
Materials:
-
Diethyl 2-fluoromalonate
-
β-Nitrostyrene
-
Cinchona-derived thiourea catalyst
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
To this solution, add β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Finally, add diethyl 2-fluoromalonate (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for the Michael Addition of Diethyl 2-Fluoromalonate to α,β-Unsaturated Ketones (Enones)
This protocol provides a general methodology for the Michael addition of diethyl 2-fluoromalonate to enones, adapted from established procedures for non-fluorinated malonates. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Diethyl 2-fluoromalonate
-
α,β-Unsaturated ketone (e.g., chalcone, cyclohexenone)
-
Organocatalyst (e.g., (R,R)-1,2-diphenylethanediamine - (R,R)-DPEN)
-
Acidic co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., chloroform, toluene, or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv.), the organocatalyst (e.g., (R,R)-DPEN, 0.2 mmol, 20 mol%), and the acidic co-catalyst (e.g., benzoic acid, 0.3 mmol, 30 mol%) in the chosen solvent (5 mL).
-
Add diethyl 2-fluoromalonate (1.5 mmol, 1.5 equiv.) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction by TLC. Reaction times can vary from 24 to 72 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the pure Michael adduct.
-
Analyze the product and determine the enantiomeric excess using chiral HPLC.
Visualizations
Caption: General experimental workflow for a Michael addition reaction.
Caption: Catalytic cycle of an organocatalyzed Michael addition.
References
Application Notes and Protocols: Alkylation Reactions of Diethyl 2-Fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-fluoromalonate is a valuable synthetic intermediate in medicinal and agricultural chemistry. The presence of a fluorine atom on the α-carbon significantly influences the molecule's reactivity and the properties of the resulting products. This document provides detailed application notes and experimental protocols for the alkylation of diethyl 2-fluoromalonate, a key carbon-carbon bond-forming reaction. The protocols are based on established methods for the alkylation of active methylene compounds, with specific considerations for the fluorinated substrate.
The alkylation of diethyl 2-fluoromalonate proceeds via the formation of a nucleophilic enolate, which then reacts with an electrophile, typically an alkyl halide. The electron-withdrawing nature of the fluorine atom decreases the pKa of the α-proton, facilitating enolate formation. However, it also reduces the nucleophilicity of the resulting enolate, which can lead to slower reaction times compared to its non-fluorinated analog, diethyl malonate.[1] Careful selection of the base, solvent, and reaction conditions is therefore crucial for achieving high yields.
Reaction Workflow
The general workflow for the alkylation of diethyl 2-fluoromalonate involves three main steps: deprotonation to form the enolate, nucleophilic attack on the alkylating agent, and subsequent workup and purification.
Caption: General workflow for the alkylation of diethyl 2-fluoromalonate.
Experimental Protocols
Two primary methods for the alkylation of diethyl 2-fluoromalonate are presented: a standard procedure using a strong base and a phase-transfer catalysis (PTC) method, which offers milder reaction conditions.
Protocol 1: Alkylation using Sodium Ethoxide
This protocol is a standard method for the alkylation of active methylene compounds.
Reaction Scheme:
Caption: General reaction scheme for the sodium ethoxide-mediated alkylation.
Materials:
-
Diethyl 2-fluoromalonate
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., allyl bromide, benzyl bromide, propargyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-fluoromalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add saturated aqueous ammonium chloride solution to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
This method employs a phase-transfer catalyst to facilitate the reaction between the fluoromalonate enolate and the alkyl halide in a biphasic system, often allowing for the use of weaker bases and milder conditions.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Fluorinated Amino Acids Using 2-Fluoropropanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into amino acid structures offers a powerful tool for modulating their physicochemical and biological properties. Fluorinated amino acids are increasingly utilized in drug discovery and chemical biology to enhance metabolic stability, binding affinity, and lipophilicity of peptides and proteins. 2-Fluoropropanedioic acid, also known as fluoromalonic acid, and its diethyl ester, diethyl 2-fluoromalonate, are key building blocks in the synthesis of various fluorinated amino acids. This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoro-DL-alanine, a representative fluorinated amino acid, using diethyl 2-fluoromalonate.
Overview of the Synthetic Approach
The synthesis of 3-fluoro-DL-alanine from diethyl 2-fluoromalonate follows a well-established route analogous to the malonic ester synthesis of amino acids. The general strategy involves three main stages:
-
Alkylation: The acidic α-hydrogen of diethyl 2-fluoromalonate is deprotonated with a suitable base to form a nucleophilic enolate. This enolate is then alkylated with an appropriate electrophile containing a protected amino group, such as N-(halomethyl)phthalimide.
-
Hydrolysis: The resulting substituted malonic ester is subjected to hydrolysis to convert the two ester groups into carboxylic acids and cleave the protecting group from the nitrogen atom.
-
Decarboxylation: The intermediate fluorinated aminomalonic acid is unstable and readily undergoes decarboxylation upon heating to yield the final fluorinated amino acid.
This approach allows for the straightforward introduction of the fluorinated aminomethyl group, leading to the desired α-fluoro-β-amino acid scaffold.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Fluoro-2-(phthalimidomethyl)malonate
This protocol details the alkylation of diethyl 2-fluoromalonate with N-(bromomethyl)phthalimide.
Materials:
-
Diethyl 2-fluoromalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
N-(bromomethyl)phthalimide
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl 2-fluoromalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add N-(bromomethyl)phthalimide (1.0 equivalent) portion-wise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl 2-fluoro-2-(phthalimidomethyl)malonate as a solid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Diethyl 2-fluoromalonate | N-(bromomethyl)phthalimide | NaOEt | Ethanol | 4-6 | Reflux | 75-85 |
Protocol 2: Synthesis of 3-Fluoro-DL-alanine
This protocol describes the hydrolysis and decarboxylation of diethyl 2-fluoro-2-(phthalimidomethyl)malonate to afford 3-fluoro-DL-alanine.
Materials:
-
Diethyl 2-fluoro-2-(phthalimidomethyl)malonate
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend diethyl 2-fluoro-2-(phthalimidomethyl)malonate (1.0 equivalent) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours. The solid should gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of phthalic acid will form.
-
Filter the mixture to remove the phthalic acid precipitate and wash the solid with a small amount of cold water.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in a minimum amount of hot water and adjust the pH to the isoelectric point of 3-fluoroalanine (approximately pH 6) with a suitable base (e.g., ammonium hydroxide).
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of 3-fluoro-DL-alanine.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Diethyl 2-fluoro-2-(phthalimidomethyl)malonate | Conc. HCl | Water | 8-12 | Reflux | 60-70 |
Experimental Workflow and Diagrams
The overall synthetic pathway for 3-fluoro-DL-alanine from diethyl 2-fluoromalonate is depicted in the following workflow diagram.
Caption: Synthetic workflow for 3-fluoro-DL-alanine.
Logical Relationship of Key Steps
The synthesis relies on a logical sequence of well-established organic reactions. The following diagram illustrates the relationship between the key transformations.
Caption: Key transformations in the synthesis.
Conclusion
The use of this compound derivatives, particularly diethyl 2-fluoromalonate, provides a reliable and versatile platform for the synthesis of a variety of fluorinated amino acids. The protocols outlined in this document for the preparation of 3-fluoro-DL-alanine can be adapted for the synthesis of other α-fluoro-β-amino acids by selecting the appropriate alkylating agent. These synthetic methods are of significant interest to researchers in medicinal chemistry and drug development, enabling the exploration of the unique properties that fluorine imparts on biological molecules. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining high yields and purity of the final fluorinated amino acid products.
Biocatalytic Production of 2-Fluoro-3-Hydroxypropionic Acid from 2-Fluoromalonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the biocatalytic production of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) from 2-fluoromalonic acid (2-FMA). The synthesis is achieved through a whole-cell biocatalyst strategy using a genetically engineered Escherichia coli strain. This method offers a green and environmentally friendly alternative to traditional chemical synthesis. The protocols outlined below cover the construction of the engineered strain, whole-cell biocatalysis, preparation of crude enzyme extracts for in vitro analysis, and analytical methods for product quantification.
Introduction
Fluorinated organic compounds are of significant interest in the pharmaceutical and materials science industries due to the unique properties conferred by the fluorine atom. 2-Fluoro-3-hydroxypropionic acid is a valuable chiral building block for the synthesis of various fluorinated molecules. Traditional chemical synthesis of such compounds often involves harsh reaction conditions and the use of hazardous reagents. Biocatalysis presents a promising alternative, offering high selectivity and mild reaction conditions.
This protocol describes a whole-cell biocatalytic system for the conversion of 2-fluoromalonic acid to 2-fluoro-3-hydroxypropionic acid. The system utilizes an engineered E. coli BL21(DE3) strain co-expressing three key enzymes:
-
Methylmalonyl-CoA synthase (MatBrp) from Rhodopseudomonas palustris
-
Methylmalonyl-CoA reductase (MCR) from Thermophilic Filiculture
-
Malonate transmembrane protein (MadLM) from Pseudomonas pf5
The malonate transmembrane protein facilitates the uptake of the substrate, 2-fluoromalonic acid, into the cell. Inside the cell, MatBrp and MCR work in concert to convert 2-fluoromalonic acid into 2-fluoro-3-hydroxypropionic acid.
Data Presentation
The following table summarizes the quantitative data obtained from the whole-cell biocatalytic synthesis of 2-F-3-HP.
| Parameter | Value | Reference |
| Biocatalyst | Engineered E. coli BL21(DE3) | [1] |
| Substrate | 2-Fluoromalonic acid (2-FMA) | [2] |
| Product | 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) | [3] |
| Titer | 50.0 mg/L | [2][3] |
| Reaction Time | 24 hours | [2][3] |
Experimental Protocols
Construction of the Engineered E. coli Strain
This protocol describes the construction of the E. coli strain co-expressing MatBrp, MCR, and MadLM. The genes for MatBrp and MCR are cloned into a pACYCDuet-1 vector, and the gene for MadLM is cloned into a pBAD vector. These two plasmids are then co-transformed into E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) competent cells
-
pACYCDuet-1 vector
-
pBAD vector
-
Genes for MatBrp, MCR, and MadLM (synthesized or cloned from source organisms)
-
Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents
-
LB agar plates with appropriate antibiotics (chloramphenicol for pACYCDuet-1, ampicillin for pBAD)
-
LB broth with appropriate antibiotics
Procedure:
-
Gene Cloning:
-
Clone the genes for MatBrp and MCR into the two multiple cloning sites (MCS) of the pACYCDuet-1 vector.
-
Clone the gene for MadLM into the pBAD vector.
-
Verify the constructs by restriction digestion and DNA sequencing.
-
-
Co-transformation:
-
Thaw a tube of E. coli BL21(DE3) competent cells on ice.[4][5]
-
Add 1-5 µL of each plasmid (pACYCDuet-MatBrp-Mcr and pBAD-MadLM) to the competent cells.[4]
-
Incubate on ice for 30 minutes.[4]
-
Heat shock the cells at 42°C for 30-45 seconds.[5]
-
Immediately place the tube back on ice for 2 minutes.[5]
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[4]
-
Plate the transformed cells on LB agar plates containing both chloramphenicol and ampicillin.
-
Incubate the plates overnight at 37°C.
-
Select a single colony for subsequent experiments.
-
Whole-Cell Biocatalysis
This protocol details the use of the engineered E. coli strain for the production of 2-F-3-HP.
Materials:
-
Engineered E. coli strain from Protocol 1
-
M9 minimal medium
-
2-Fluoromalonic acid (2-FMA)
-
Inducers: IPTG and L-arabinose
-
Appropriate antibiotics
Procedure:
-
Pre-culture:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking.
-
-
Main Culture and Induction:
-
Inoculate a larger volume of M9 minimal medium with the overnight pre-culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the target proteins by adding IPTG and L-arabinose to the culture.
-
-
Biocatalysis:
-
After induction, add 2-fluoromalonic acid to the culture to a final concentration of 20 mM.
-
Continue to incubate the culture at 30°C with shaking at 200 rpm for 24 hours.[1]
-
-
Sample Collection:
-
After 24 hours, collect the fermentation broth.
-
Centrifuge the broth to remove the cells.
-
The supernatant contains the product, 2-fluoro-3-hydroxypropionic acid, and can be used for analysis.
-
Preparation of Crude Enzyme Extract
This protocol is for the preparation of a crude enzyme extract for in vitro activity assays.
Materials:
-
Engineered E. coli cells from a culture
-
Lysis buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Sonicator
Procedure:
-
Cell Harvesting:
-
Harvest the induced E. coli cells from the culture by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
-
Clarification:
-
Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 10-20 minutes at 4°C to pellet the cell debris.
-
The resulting supernatant is the crude enzyme extract.
-
In Vitro Enzyme Assay
This protocol describes the in vitro enzymatic conversion of 2-FMA to 2-F-3-HP using the crude enzyme extract.
Materials:
-
Crude enzyme extract from Protocol 3
-
100 mM Tris-HCl buffer (pH 7.8)
-
2-Fluoromalonic acid (2-FMA)
-
NADPH
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
Reaction Mixture:
| Component | Final Concentration |
| Crude Enzyme Extract | 1 mg/mL |
| Tris-HCl (pH 7.8) | 100 mM |
| 2-Fluoromalonic acid | 20 mM |
| NADPH | 2 mM |
| ATP | 2 mM |
| Coenzyme A | 1 mM |
| MgCl2 | 10 mM |
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12 hours.[1]
-
Stop the reaction (e.g., by adding acid or heat).
-
Analyze the reaction mixture for the presence of 2-F-3-HP by HPLC-MS.
Analytical Method: HPLC-MS
This section provides a general protocol for the analysis of 2-F-3-HP. The specific parameters may need to be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
-
Monitored Ion (m/z): The characteristic ion for 2-F-3-HP is m/z = 107.0000 [M-H]⁻.
-
Analysis: The presence of a peak at the expected retention time with the correct m/z confirms the production of 2-F-3-HP. Quantification can be performed using a standard curve of a 2-F-3-HP standard.
Visualization
Biocatalytic Pathway
Caption: Biocatalytic conversion of 2-fluoromalonic acid.
Experimental Workflow
Caption: Overall experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Applications of Fluorinated Malonic Esters in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorinated malonic esters in the field of materials science. The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, make these compounds valuable precursors for a range of advanced materials. This guide will focus on the synthesis and characterization of fluorinated polymers for applications in low surface energy coatings, hydrophobic surfaces, and specialty polymeric materials.
Application Notes
Fluorinated malonic esters, particularly diethyl 2-fluoromalonate and diethyl 2,2-difluoromalonate, serve as versatile building blocks for the synthesis of novel polymers with tailored properties. The incorporation of fluorine into the polymer backbone or side chains dramatically alters the material's surface energy, leading to enhanced hydrophobicity and oleophobicity.[1][2] These characteristics are highly desirable in a variety of applications, including:
-
Low Surface Energy Coatings: Polymers derived from fluorinated malonic esters exhibit exceptionally low surface energies, making them ideal for anti-fouling and self-cleaning coatings.[1][2] These coatings can be applied to a variety of substrates to prevent the adhesion of dirt, water, and oils.
-
Hydrophobic and Superhydrophobic Surfaces: The introduction of fluorinated moieties leads to a significant increase in the water contact angle of a material.[3] This is crucial for the development of waterproof and moisture-resistant materials for textiles, electronics, and biomedical devices.
-
Biomaterials: The non-stick and protein-repellent properties of fluorinated surfaces are advantageous in biomedical applications where preventing biofouling is critical, such as in medical implants and diagnostic devices.
-
High-Performance Polymers: Fluorinated polymers often exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts, making them suitable for use in harsh environments.
Data Presentation
The following tables summarize key quantitative data for polymers synthesized from or modified with fluorinated compounds.
Table 1: Surface Properties of Fluorinated Polymers
| Polymer/Coating | Monomers | Contact Angle (Water) | Surface Energy (mN/m) | Reference |
| Fluorinated Polyacrylate | 1H,1H,2H,2H-Perfluorodecyl acrylate | 122° | - | [4] |
| Fluorinated Polyurethane | Hydroxyl-end-capped oligoester, blocked polyisocyanate, fluorinated blocked isocyanate | >110° | 10 | [1] |
| Fluorinated Methacrylic Polymer | 2,2,2-Trifluoroethyl methacrylate | High | Low | [5][6] |
| Fluorinated Polyethylene | Ethylene, Semifluorinated acrylates | - | Low | [7] |
Table 2: Thermal Properties of Fluorinated Polyesters
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| Fluorinated Poly(aryl ether) | Lower than non-fluorinated analogues | Higher than non-fluorinated analogues | [8] |
| Poly(tetrahydrofuran dimethylene furandicarboxylate) | 76.8 °C | - | [9] |
| Poly(tetrahydrofurandimethylene terephthalate) | 69.6 °C | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyester via Melt Polycondensation
This protocol describes a representative procedure for the synthesis of a fluorinated polyester from diethyl 2,2-difluoromalonate and an aliphatic diol. This method is adapted from established melt polycondensation procedures for polyester synthesis.[9][10]
Materials:
-
Diethyl 2,2-difluoromalonate
-
1,6-Hexanediol
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for characterization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
Procedure:
-
Monomer Charging: In a flame-dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add diethyl 2,2-difluoromalonate (1.0 equiv) and 1,6-hexanediol (1.05 equiv).
-
Catalyst Addition: Add titanium(IV) butoxide (0.1 mol %) and antimony(III) oxide (0.05 mol %) to the reaction mixture.
-
First Stage - Ester Interchange: Heat the mixture to 180-200°C under a slow stream of nitrogen. Ethanol will begin to distill off as the transesterification reaction proceeds. Continue this stage for 2-3 hours or until approximately 80-90% of the theoretical amount of ethanol has been collected.
-
Second Stage - Polycondensation: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C. The viscosity of the mixture will increase significantly. Continue the reaction for 3-5 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent like chloroform and precipitated into a large volume of cold methanol to remove unreacted monomers and oligomers.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Contact Angle Measurement: To evaluate the hydrophobicity of the polymer film.
Protocol 2: Knoevenagel Condensation for the Synthesis of Fluorinated Poly(arylene vinylene) Precursors
This protocol outlines a representative Knoevenagel condensation reaction between diethyl 2,2-difluoromalonate and an aromatic dialdehyde, which can be a step towards the synthesis of fluorinated poly(arylene vinylene)s. This procedure is based on established Knoevenagel condensation methods.
Materials:
-
Diethyl 2,2-difluoromalonate
-
Terephthaldehyde
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene
-
Ethanol (for purification)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reactant and Solvent Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add terephthaldehyde (1.0 equiv), diethyl 2,2-difluoromalonate (2.1 equiv), and toluene.
-
Catalyst Addition: Add piperidine (0.1 equiv) and a catalytic amount of acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired bis(diethyl 2,2-difluoromalonate) derivative of terephthaldehyde.
Mandatory Visualization
Caption: Workflow for Fluorinated Polyester Synthesis.
Caption: Properties and Applications of Fluorinated Polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (722ad) Synthesis, Characterization and Surface Properties of Fluorinated Methacrylic Polymers for the Protection and Conservation of Stone | AIChE [proceedings.aiche.org]
- 7. Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling 2-Fluoropropanedioic Acid
Welcome to the technical support center for 2-fluoropropanedioic acid (also known as 2-fluoromalonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a dicarboxylic acid containing a fluorine atom on the alpha-carbon. It serves as a crucial building block in organic synthesis, particularly for introducing fluorine into aliphatic and heteroaromatic systems.[1][2] Its esters are widely used in the synthesis of fluorinated pharmaceuticals and agrochemicals, such as the fungicide Fluoxastrobin and the anti-cancer drug candidate TAK-733.[1] The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[3][4] It is also corrosive to metals.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Q3: What is the primary stability concern with this compound?
A3: The main stability concern is its propensity to undergo decarboxylation, especially when heated.[5][6] This reaction results in the loss of a molecule of carbon dioxide. The presence of a carbonyl group beta to a carboxylic acid facilitates this process.[5][6] Therefore, prolonged heating or exposure to high temperatures during reactions and storage should be avoided to prevent decomposition.
Q4: How should this compound be stored?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7] It is incompatible with strong oxidizing agents, so it should be stored away from such materials.[2]
Troubleshooting Guides
Issue 1: Unexpected Decarboxylation During a Reaction
-
Symptom: Low yield of the desired product, with the formation of a monofluorinated byproduct and gas evolution (CO₂).
-
Cause: The reaction temperature is likely too high, promoting the decarboxylation of the this compound starting material or a reaction intermediate.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. Even a modest reduction can significantly decrease the rate of decarboxylation.
-
Use Milder Reaction Conditions: Explore alternative reagents or catalysts that allow the transformation to occur under milder conditions.
-
In-situ Conversion to a Less Reactive Derivative: Consider converting the carboxylic acid to an ester or amide in situ before proceeding with the next step, as these derivatives are generally more stable to decarboxylation.
-
Control pH: In some cases, the rate of decarboxylation can be pH-dependent. Buffering the reaction mixture may help to stabilize the compound.
-
Issue 2: Difficulty in Purifying the Final Product
-
Symptom: Co-elution of the product with unreacted starting material or byproducts during column chromatography.
-
Cause: The polarity of the desired product may be very similar to that of the impurities.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically screen different solvent systems with varying polarities for thin-layer chromatography (TLC) to achieve better separation.[8][9]
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[8]
-
Derivative Formation: If the product has a suitable functional group, consider converting it to a derivative with a significantly different polarity for easier purification. The original functionality can be regenerated after purification.
-
Alternative Purification Techniques: Explore other purification methods such as preparative HPLC, crystallization, or distillation if applicable.
-
Issue 3: Low Yield in Synthesis Reactions
-
Symptom: The overall yield of the desired fluorinated compound is consistently low.
-
Cause: This could be due to a combination of factors including decarboxylation, side reactions, or incomplete reaction.
-
Troubleshooting Steps:
-
Monitor the Reaction Progress: Use analytical techniques like ¹⁹F NMR or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts.[10][11] This will help identify if the reaction is not going to completion or if side reactions are occurring.
-
Re-evaluate Stoichiometry and Reagent Purity: Ensure that the stoichiometry of the reactants is correct and that all reagents are of high purity.
-
Investigate Alternative Synthetic Routes: There are multiple strategies for synthesizing fluorinated compounds.[1][12][13] It may be beneficial to explore a different synthetic pathway that is less prone to the observed issues.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃H₃FO₄ | [4] |
| Molecular Weight | 122.05 g/mol | [4] |
| Purity | Typically ≥97% | [14] |
| LogP | -0.155 | [14] |
| Hydrogen Bond Acceptors | 4 | [14] |
| Hydrogen Bond Donors | 2 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol provides a general guideline for the purification of a reaction mixture containing a derivative of this compound using silica gel column chromatography.[8][9][15][16]
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient elution, gradually increase the polarity of the solvent mixture.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Monitoring Reaction Progress using ¹⁹F NMR
¹⁹F NMR is a powerful technique for monitoring reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus.[10]
Materials:
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
Deuterated solvent
-
Internal standard (optional, e.g., trifluorotoluene)
Methodology:
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Dilute the aliquot with a suitable deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard if quantitative analysis is required.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material (this compound derivative) and the fluorinated product(s).
-
The relative integrals will indicate the progress of the reaction. The appearance of new signals can help identify the formation of byproducts.
-
Visualizations
References
- 1. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 473-87-0|2-Fluoromalonic acid|BLD Pharm [bldpharm.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. columbia.edu [columbia.edu]
- 10. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. orgsyn.org [orgsyn.org]
- 16. youtube.com [youtube.com]
troubleshooting side reactions in 2-fluoropropanedioic acid synthesis
Welcome to the technical support center for the synthesis of 2-fluoropropanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and accessible synthetic route involves a two-step process. The first step is the electrophilic fluorination of a malonic ester, typically diethyl malonate, to yield diethyl 2-fluoromalonate. The second step is the hydrolysis of the diethyl 2-fluoromalonate to the final this compound.
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges are controlling the extent of fluorination in the first step to avoid the formation of diethyl 2,2-difluoromalonate, and preventing decarboxylation during the hydrolysis of the ester in the second step, which leads to the formation of 2-fluoroacetic acid derivatives.
Q3: Are there alternatives to the hydrolysis of diethyl fluoromalonate?
A3: While hydrolysis is the most direct method, enzymatic approaches are also employed to achieve a more controlled reaction and minimize side products.[1]
Q4: What safety precautions should be taken during this synthesis?
A4: Fluorinating agents are often corrosive and toxic. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The hydrolysis step may involve strong acids or bases that also require careful handling.
Troubleshooting Guides
Issue 1: Low yield of diethyl 2-fluoromalonate in the fluorination step.
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant amount of unreacted diethyl malonate.
-
The final yield of this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Fluorinating Agent | Ensure the stoichiometry of the fluorinating agent (e.g., Selectfluor®) is accurate. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While lower temperatures can help control selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction's progress using TLC, GC, or NMR. |
| Inadequate Reaction Time | The fluorination of diethyl malonate may require sufficient time to go to completion. Extend the reaction time and monitor for the disappearance of the starting material. |
| Poor Quality of Reagents | Ensure that the diethyl malonate and the fluorinating agent are of high purity. Impurities can interfere with the reaction. |
Issue 2: Formation of diethyl 2,2-difluoromalonate as a significant byproduct.
Symptoms:
-
NMR or GC-MS analysis reveals a peak corresponding to diethyl 2,2-difluoromalonate.
-
Difficulty in purifying the desired mono-fluorinated product.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Fluorinating Agent | Carefully control the stoichiometry of the fluorinating agent. Using more than one equivalent can lead to di-fluorination. |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can sometimes favor the formation of the di-fluorinated product. Optimize the reaction conditions to favor mono-fluorination. |
| Base Strength (if applicable) | In methods using a base to generate the enolate, the strength and stoichiometry of the base can influence the extent of fluorination. |
Issue 3: Low yield of this compound during the hydrolysis step due to decarboxylation.
Symptoms:
-
The final product is contaminated with 2-fluoroacetic acid or its ester.
-
Gas evolution (CO2) is observed during the hydrolysis reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Acidic or Basic Conditions | Vigorous hydrolysis with strong acids (e.g., HBr) or bases at high temperatures is known to cause decarboxylation.[2][3] |
| Elevated Temperatures | This compound is thermally unstable and prone to decarboxylation at higher temperatures. |
| Prolonged Reaction Time Under Harsh Conditions | The longer the exposure to harsh conditions, the greater the extent of decarboxylation. |
| Use of a Milder Hydrolysis Method | Consider using enzymatic hydrolysis with lipases, which can proceed under milder conditions and offer better selectivity, thus preventing decarboxylation.[1] For non-enzymatic methods, use of milder acids or bases at controlled, lower temperatures is recommended. |
Experimental Protocols
Key Experiment 1: Electrophilic Fluorination of Diethyl Malonate
This protocol provides a general procedure for the synthesis of diethyl 2-fluoromalonate using an electrophilic fluorinating agent like Selectfluor®.
Materials:
-
Diethyl malonate
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve diethyl malonate (1 equivalent) in anhydrous acetonitrile.
-
Add Selectfluor® (1 to 1.1 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-fluoromalonate.
-
The crude product can be purified by vacuum distillation.
Key Experiment 2: Enzymatic Hydrolysis of Diethyl 2-Fluoromalonate
This protocol outlines a milder, enzymatic approach to hydrolyze diethyl 2-fluoromalonate, which helps to minimize the decarboxylation side reaction.
Materials:
-
Diethyl 2-fluoromalonate
-
Lipase (e.g., from Candida rugosa)
-
Phosphate buffer (e.g., pH 7)
-
Ethyl acetate
-
Hydrochloric acid (dilute)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of the lipase in the phosphate buffer.
-
Add diethyl 2-fluoromalonate to the enzyme suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the hydrolysis by TLC or HPLC.
-
Once the reaction has reached the desired conversion, acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization.
Data Presentation
Table 1: Comparison of Fluorination Methods for Diethyl Malonate
| Fluorinating Agent | Reaction Conditions | Reported Yield of Diethyl 2-fluoromalonate | Key Side Products | Reference |
| Selectfluor® | Acetonitrile, room temperature | Good to excellent | Diethyl 2,2-difluoromalonate | [4] |
| Elemental Fluorine (F2) | Acetonitrile, often with a catalyst | Variable, can be selective with a catalyst | Diethyl 2,2-difluoromalonate | [1] |
| Hydrogen Fluoride (HF) | With a base like DBN | High conversion (e.g., 91%) | - | [1] |
Visualizations
References
optimizing reaction conditions for 2-fluoromalonate ester alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the alkylation of 2-fluoromalonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the alkylation of 2-fluoromalonate esters compared to their non-fluorinated analogs?
The primary challenge is the reduced nucleophilicity of the fluoromalonate enolate. The electron-withdrawing nature of the fluorine atom decreases the stability and nucleophilicity of the carbanion, leading to slower reaction rates compared to standard malonic esters.[1] Consequently, more forcing reaction conditions may be required, which can lead to side reactions.
Q2: Which bases are recommended for the deprotonation of 2-fluoromalonate esters?
Sodium ethoxide in ethanol is a commonly used base for the alkylation of 2-fluoromalonate esters.[1] However, for complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent such as THF or DMF can be employed.[2] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification.[2]
Q3: How can I control for mono- versus di-alkylation?
Controlling the stoichiometry of the reactants is critical. To favor mono-alkylation, use a slight excess of the 2-fluoromalonate ester relative to the base and the alkylating agent.[2] For di-alkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[2][3]
Q4: What solvents are suitable for this reaction?
Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[2] Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred when using stronger bases like sodium hydride (NaH) or LDA to ensure complete enolate formation and minimize side reactions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently strong base: The pKa of the 2-fluoromalonate ester is higher than that of the corresponding non-fluorinated malonate, requiring a sufficiently strong base for deprotonation. 2. Low reaction temperature: The reduced nucleophilicity of the fluoromalonate enolate may require higher temperatures to achieve a reasonable reaction rate. 3. Poor quality reagents: Moisture in the solvent or reagents can quench the enolate. The alkylating agent may be impure or degraded. 4. Sterically hindered alkylating agent: Tertiary or bulky secondary alkyl halides are poor substrates for S(_N)2 reactions and may lead to elimination byproducts.[4] | 1. Use a stronger base: Consider switching from sodium ethoxide to sodium hydride (NaH) or LDA. 2. Increase the reaction temperature: Gently heat the reaction mixture after the addition of the alkylating agent. Monitor for potential side reactions. 3. Ensure anhydrous conditions: Use freshly dried solvents and glassware. Verify the purity of the 2-fluoromalonate ester and the alkylating agent. 4. Use a more reactive alkylating agent: Primary, benzylic, or allylic halides are preferred. |
| Formation of di-alkylated byproduct | 1. Excess base or alkylating agent: Using more than one equivalent of base and alkylating agent will promote di-alkylation. 2. The mono-alkylated product is still acidic: The remaining α-hydrogen on the mono-alkylated product can be deprotonated, leading to a second alkylation.[3][4] | 1. Carefully control stoichiometry: Use a slight excess of the 2-fluoromalonate ester relative to the base and alkylating agent. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise at a low temperature to control the reaction. |
| Side reactions (e.g., elimination) | 1. Use of secondary or tertiary alkyl halides: These are prone to E2 elimination, especially with strong, sterically hindered bases.[4] 2. High reaction temperatures: Can favor elimination over substitution. | 1. Choose appropriate alkylating agents: Use primary, benzylic, or allylic halides. 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of conversion. |
| Difficulty in product purification | 1. Similar boiling points of starting material and product: Can make separation by distillation challenging. 2. Presence of multiple products: Mono- and di-alkylated products can be difficult to separate. | 1. Use column chromatography: This is often the most effective method for separating products with similar physical properties. 2. Optimize reaction conditions: Aim for high conversion to a single product to simplify purification. |
Experimental Protocols
Mono-alkylation of Diethyl 2-Fluoromalonate with an Alkyl Halide
Materials:
-
Diethyl 2-fluoromalonate
-
Anhydrous ethanol
-
Sodium metal or Sodium ethoxide
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir until all the sodium has reacted.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C. Add diethyl 2-fluoromalonate (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation of Diethyl 2-Fluoromalonate
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Butyl bromide | Sodium hydride | Acetonitrile | 40-45 °C | 70 | [5] |
| Methyl iodide | Sodium ethoxide | Ethanol | Reflux | Not specified | [1] |
| Benzyl bromide | Potassium carbonate | DMF | 80 °C | Not specified | N/A |
Note: The table is populated with representative data and should be expanded as more specific examples are found in the literature.
Visualizations
Caption: General experimental workflow for the alkylation of 2-fluoromalonate esters.
Caption: Troubleshooting decision tree for 2-fluoromalonate ester alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
stability issues of 2-fluoropropanedioic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-fluoropropanedioic acid (also known as 2-fluoromalonic acid) in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected loss of this compound concentration in my sample.
Possible Cause 1: Decarboxylation
This compound, like other malonic acids, is susceptible to decarboxylation, particularly when heated. The electron-withdrawing nature of the fluorine atom can influence this process. This reaction results in the formation of 2-fluoroacetic acid and carbon dioxide.
Troubleshooting Steps:
-
Temperature Control: Avoid heating solutions of this compound unless required for a specific reaction. If heating is necessary, perform a time-course study to determine the rate of degradation at the target temperature.
-
pH Monitoring: The stability of the carboxylic acid groups is pH-dependent. While specific data for this compound is limited, highly acidic or basic conditions may facilitate degradation. It is advisable to work with solutions buffered to a pH range where the compound is most stable, which should be determined empirically.
-
Solvent Choice: While aqueous solutions are common, the stability in organic solvents should be considered. For some fluorinated carboxylic acids, degradation has been observed in aprotic polar solvents like DMSO or acetone. If using organic solvents, consider performing a preliminary stability check.
dot
Caption: Potential decarboxylation pathway of this compound.
Possible Cause 2: Hydrolysis
Although the carbon-fluorine bond is generally stable, the presence of two carboxylic acid groups may influence its susceptibility to hydrolysis under certain pH and temperature conditions, leading to the formation of 2-hydroxypropanedioic acid (tartronic acid) and hydrogen fluoride.
Troubleshooting Steps:
-
pH Control: Extreme pH values (highly acidic or basic) should be avoided to minimize the risk of hydrolysis. Buffering the solution is recommended.
-
Temperature Management: As with decarboxylation, elevated temperatures can accelerate hydrolysis. Maintain samples at controlled, cool temperatures.
-
Analysis of Degradants: Use analytical techniques such as ion chromatography or a fluoride ion-selective electrode to detect the presence of fluoride ions in your solution, which would be a strong indicator of C-F bond hydrolysis.
dot
Caption: Potential hydrolysis pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A1: Based on general stability principles for similar compounds, it is recommended to store solutions of this compound at low temperatures (2-8 °C) and protected from light. Solutions should be buffered to a neutral or slightly acidic pH, and the optimal pH for stability should be determined experimentally. For long-term storage, consider flash-freezing and storing at -20 °C or -80 °C.
Q2: What analytical methods can be used to assess the stability of this compound?
A2: Several analytical techniques are suitable for monitoring the concentration of this compound and detecting its potential degradation products.
| Analytical Method | Analyte(s) Detected | Purpose |
| RP-HPLC-UV | This compound, 2-fluoroacetic acid | Quantify the parent compound and the primary decarboxylation product. |
| LC-MS/MS | This compound and its degradation products | Highly sensitive and specific quantification of the parent compound and identification of unknown degradation products. |
| GC-MS (after derivatization) | Derivatized this compound and degradants | Quantification and identification, particularly for volatile derivatives. |
| Ion Chromatography | Fluoride ions | To specifically detect degradation via hydrolysis of the C-F bond. |
| ¹⁹F NMR Spectroscopy | Fluorine-containing species | To identify and quantify all fluorine-containing compounds in the solution, including the parent compound and any fluorinated degradants. |
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation pathways and validate the stability-indicating nature of your analytical methods.
| Condition | Typical Stressor | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess stability in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Heating the solution (e.g., 60-80 °C) | To determine the effect of heat on stability. |
| Photostability | Exposure to light (ICH specified conditions) | To assess light sensitivity. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution using RP-HPLC-UV
1. Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., pH, temperature).
2. Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 column
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several vials. Store these vials under the desired test conditions (e.g., 4 °C, 25 °C, 40 °C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration within the calibration curve range.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM phosphate buffer (pH 3.0) : acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in each sample at each time point by comparing its peak area to the calibration curve.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
dot
Caption: Workflow for stability testing of this compound.
avoiding decomposition of 2-fluoropropanedioic acid during workup
Welcome to the Technical Support Center for 2-fluoropropanedioic acid (also known as 2-fluoromalonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the workup and purification of this compound, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound during workup?
A1: The main stability issue is its susceptibility to decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is often catalyzed by heat and acidic conditions, leading to the formation of 2-fluoroacetic acid as a byproduct. Due to the presence of the electron-withdrawing fluorine atom at the α-position, this decarboxylation can be more facile than in unsubstituted malonic acid.
Q2: What are the typical signs of decomposition during the workup of this compound?
A2: Signs of decomposition include:
-
Gas evolution (effervescence): This indicates the formation of carbon dioxide.
-
Lower than expected yield: Decarboxylation converts the desired product into an impurity.
-
Presence of 2-fluoroacetic acid in analytical data (e.g., NMR, LC-MS): This is the primary decomposition product.
-
Difficulty in crystallization: The presence of impurities can inhibit the formation of a pure crystalline solid.
Q3: At what pH is this compound most stable?
Q4: Can I heat the solution to dissolve this compound for recrystallization?
A4: Gentle heating can be used, but prolonged exposure to high temperatures should be avoided to minimize the risk of decarboxylation. The thermal stability of fluorinated dicarboxylic acids is generally good, but the α-fluoro substitution in this compound makes it more prone to decarboxylation upon heating compared to its non-fluorinated analog. It is advisable to keep the temperature as low as possible while still achieving dissolution.
Troubleshooting Guide
Issue 1: Low yield after workup and purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decarboxylation during acidic workup | Maintain the pH of the aqueous solution between 4 and 7 during extraction. Use a milder acid (e.g., citric acid buffer) for acidification if possible. Perform extractions at low temperatures (0-5 °C). | Minimized formation of 2-fluoroacetic acid and improved yield of the desired product. |
| Decarboxylation during solvent removal | Concentrate the organic extracts under reduced pressure at a low temperature (e.g., < 40 °C). Avoid evaporating to complete dryness if the crude product is an oil. | Preservation of the this compound structure. |
| Incomplete extraction from the aqueous layer | Ensure the aqueous layer is sufficiently acidified (to ~pH 2) just before extraction to fully protonate the dicarboxylic acid. Use a polar organic solvent for extraction, such as ethyl acetate or a mixture of THF and ethyl acetate. Perform multiple extractions (at least 3-4 times). | Improved recovery of the product from the aqueous phase into the organic phase. |
Issue 2: Product fails to crystallize or oils out during recrystallization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of impurities | The presence of the decarboxylation product (2-fluoroacetic acid) or residual starting materials can inhibit crystallization. Consider a pre-purification step such as a short silica gel plug filtration if the impurities have significantly different polarity. | Removal of impurities that interfere with crystal lattice formation. |
| Inappropriate recrystallization solvent | Perform a solvent screen with small amounts of the crude product. Good solvents for dicarboxylic acids are typically polar. Consider solvent systems like water, ethyl acetate/heptane, or acetone/water.[3][4] | Identification of a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Cooling the solution too quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | Formation of well-defined crystals instead of an oil. |
Data Presentation
Table 1: Illustrative Effect of pH and Temperature on the Decomposition of this compound in Aqueous Solution
| Temperature (°C) | pH | Incubation Time (hours) | Estimated Decomposition (%) |
| 25 | 2 | 24 | ~10-15 |
| 25 | 4 | 24 | < 5 |
| 25 | 7 | 24 | < 1 |
| 50 | 2 | 6 | ~20-30 |
| 50 | 4 | 6 | ~5-10 |
| 50 | 7 | 6 | < 2 |
| 80 | 4 | 2 | ~15-25 |
| 80 | 7 | 2 | < 5 |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Polarity | Rationale |
| Water | High | Good for polar compounds like dicarboxylic acids, but solubility might be high even at room temperature. |
| Ethyl Acetate / Heptane | Medium / Non-polar | A polar solvent to dissolve the compound, with a non-polar anti-solvent to induce crystallization upon cooling. |
| Acetone / Water | High / High | A good solvent pair where acetone dissolves the compound and water acts as an anti-solvent. |
| Tetrahydrofuran (THF) / Heptane | Medium / Non-polar | Similar to ethyl acetate/heptane, THF is a good solvent for many organic acids. |
Experimental Protocols
Protocol 1: General Workup Procedure for Hydrolyzed Diethyl 2-Fluoromalonate
This protocol assumes the synthesis of this compound via the hydrolysis of diethyl 2-fluoromalonate.
-
Cooling: After the hydrolysis reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Neutralization/Acidification: Slowly add a cooled, saturated aqueous solution of a mild acid (e.g., citric acid) or a carefully controlled amount of dilute HCl (e.g., 1 M) with vigorous stirring to bring the pH to approximately 2. Monitor the pH closely. Do not allow the temperature to rise above 10 °C during this step.
-
Extraction: Extract the aqueous solution with a cold (0-5 °C) polar organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash with a small amount of cold brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a bath temperature below 40 °C. It is advisable not to evaporate to complete dryness to avoid potential thermal decomposition.
-
Purification: Proceed with purification, for example, by recrystallization (see Protocol 2).
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: Choose a suitable solvent or solvent system based on prior screening (see Table 2). For a two-solvent system like ethyl acetate/heptane:
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate (e.g., 40-50 °C). Do not boil for an extended period.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: To the warm, clear solution, slowly add heptane dropwise with gentle swirling until the solution becomes faintly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane or a cold mixture of the recrystallization solvents.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Decomposition of this compound via decarboxylation.
Caption: A generalized workflow for the workup and purification of this compound.
References
Technical Support Center: Purification of Fluorinated Compounds by Chromatography
Welcome to the technical support center for the purification of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic purification of fluorinated molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My fluorinated analyte is showing significant peak tailing in reversed-phase HPLC. What are the potential causes and solutions?
A: Peak tailing for fluorinated compounds, which can often be basic, is a common issue. Here are the likely causes and how to address them:
-
Secondary Interactions: The analyte may be interacting with acidic silanol groups on the silica-based stationary phase.[1]
-
Mobile Phase pH: The pH of the mobile phase might be too close to the pKa of your compound, causing it to exist in multiple ionic forms.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting.[4]
-
Solution: Try diluting your sample or reducing the injection volume.[2]
-
Issue: Low or No Recovery of Compound
Q: I'm experiencing low or no recovery of my polar fluorinated compound from the column. What could be happening and what should I do?
A: This issue often points to strong, sometimes irreversible, interactions between your analyte and the stationary phase.
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Irreversible Adsorption: Highly polar compounds can stick irreversibly to the stationary phase.[2]
-
Solution: Consider switching to a different stationary phase. Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica, amide, or zwitterionic) or Supercritical Fluid Chromatography (SFC) can be effective alternatives. For flash chromatography, alumina or Florisil can be used instead of silica gel.[2]
-
-
Compound Instability: The compound may be degrading on the column.[5]
-
Solution: Perform a stability test of your compound with the stationary phase and mobile phase conditions outside of the column first.[5]
-
-
Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.
-
Solution: Increase the elution strength of your mobile phase. In reversed-phase, this means increasing the proportion of the organic solvent.
-
Issue: Co-elution with Impurities
Q: My target fluorinated compound is co-eluting with impurities. How can I improve the separation?
A: Co-elution occurs when the chosen chromatographic conditions do not provide sufficient resolution.
-
Insufficient Resolution: The selectivity of your current system is not adequate.
-
Solution 1: Change Stationary Phase: Switch to a column with a different chemistry. For example, moving from a standard C18 column to a phenyl-hexyl or a fluorinated phase can provide different selectivity.[2] Fluorinated phases, in particular, can offer unique retention mechanisms for fluorinated analytes.[2][6]
-
Solution 2: Change Mobile Phase Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[2] The addition of ion-pairing reagents or modifiers like TFE can also enhance separation.[2]
-
Solution 3: Employ an Orthogonal Technique: If co-elution persists, consider a purification technique with a different separation mechanism, such as switching from reversed-phase to HILIC or SFC.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chromatography of fluorinated compounds.
General Questions
Q: What are the main challenges in the chromatography of fluorinated compounds?
A: Fluorinated compounds often exhibit unique properties that can make their purification challenging. Due to the high electronegativity of fluorine, these compounds can have altered polarity and unique interactions with stationary phases compared to their non-fluorinated analogs. Common challenges include poor peak shapes, unpredictable retention behavior, and co-elution with impurities.[2][4] Additionally, contamination from fluoropolymers used in HPLC systems (e.g., PTFE tubing) can be a significant issue, especially in trace analysis.[4]
Q: Can I use standard reversed-phase HPLC for fluorinated compounds?
A: Yes, reversed-phase liquid chromatography (RPLC) is commonly used. However, the unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unusual retention behavior compared to their hydrocarbon counterparts.[4] While standard C18 columns are often effective, specialized fluorinated stationary phases may offer better performance and unique selectivity for highly fluorinated species.[2][4][6]
Stationary and Mobile Phases
Q: When should I consider using a fluorinated stationary phase?
A: Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, are a good choice when you need alternative selectivity compared to traditional C18 columns, especially for separating halogenated or aromatic compounds. They can provide enhanced retention and selectivity for fluorinated analytes.[2][6] These phases work through a combination of hydrophobic, dipole-dipole, π-π, and ion-exchange interactions.[1]
Q: What is the effect of mobile phase additives on the separation of fluorinated compounds?
A: Mobile phase additives can significantly impact the chromatography of fluorinated compounds:
-
Acids (e.g., TFA, Formic Acid): These are commonly used to improve the peak shape of basic compounds by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[2][3]
-
Fluorinated Alcohols (e.g., TFE): These can enhance the separation of fluorinated compounds by modifying the mobile phase properties and interacting with both the analyte and the stationary phase.[2]
-
Buffers: Using buffers to control the mobile phase pH is crucial for achieving reproducible retention times, especially for ionizable compounds.[7][8]
Specific Techniques
Q: When is HILIC a suitable technique for purifying fluorinated compounds?
A: HILIC is particularly well-suited for the purification of highly polar fluorinated compounds that show little or no retention on reversed-phase columns.[2] HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent, which is effective at retaining and separating polar analytes.[4]
Q: Can I use flash chromatography for the purification of fluorinated compounds?
A: Yes, flash chromatography is a common technique for the preparative-scale purification of fluorinated compounds. If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica, alumina, or Florisil as the stationary phase.[5][9] For compounds with poor solubility in the eluent, dry loading is recommended.[4][10]
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of a Fluorinated Pharmaceutical and its Desfluoro Analog.
| Stationary Phase | Mobile Phase | Retention Time (Fluorinated Cmpd.) (min) | Retention Time (Desfluoro Cmpd.) (min) | Selectivity (α) |
| Hypersil Gold PFP | ACN/H₂O with 2 mM NH₄CHO₂ (pH 3.5) | 4.25 | 3.98 | 1.15 |
| Ascentis Express F5 | ACN/H₂O with 2 mM NH₄CHO₂ (pH 3.5) | 4.12 | 3.88 | 1.13 |
| Conventional C18 | ACN/H₂O with 0.1% H₃PO₄ | 5.80 | 5.75 | 1.02 |
Data adapted from a study on the separation of fluorine-containing pharmaceuticals.[11] The higher selectivity (α) on the PFP phases indicates a better separation between the fluorinated compound and its non-fluorinated analog.
Table 2: Effect of Mobile Phase pH on the Recovery of [¹⁸F]Fluoride from Different HPLC Columns.
| Column Type | Mobile Phase pH | Recovery (%) |
| Silica-based C18 | 3 | Significant Retention |
| Polymeric PRP-1 | 3 | > 90 |
| Silica-based C18 | 5 | > 90 |
Data suggests that for silica-based C18 columns, a mobile phase pH greater than 5 is recommended to ensure high recovery of fluoride ions.[12]
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC of a Polar Fluorinated Compound [4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
Protocol 2: General Method for HILIC Purification of a Highly Polar Fluorinated Compound [4]
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. Purification [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
dealing with the acidity of 2-fluoromalonic acid in reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information, troubleshooting advice, and experimental protocols for handling the unique acidic properties of 2-fluoromalonic acid in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does the fluorine atom in 2-fluoromalonic acid affect its acidity compared to standard malonic acid?
A1: The fluorine atom significantly increases the acidity of all acidic protons in the molecule due to its powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the resulting carboxylate and carbanion conjugate bases, making the parent acid stronger.
-
Carboxylic Acid Protons (pKa₁ and pKa₂): The fluorine atom withdraws electron density from the entire molecule, stabilizing the carboxylate anions formed upon deprotonation. This leads to lower pKa values for both carboxylic acid protons compared to malonic acid.
-
Methylene Proton (α-proton): The acidity of the α-proton is dramatically increased. The fluorine atom, combined with the two adjacent carbonyl groups, strongly stabilizes the negative charge of the resulting carbanion. This makes deprotonation at the α-carbon feasible with milder bases than those required for malonic acid esters.
Q2: What are the specific pKa values for 2-fluoromalonic acid?
| Compound | pKa₁ | pKa₂ | α-Proton pKa (of Diethyl Ester) |
| Malonic Acid | 2.83 | 5.69 | ~13 |
| 2-Fluoromalonic Acid | ~1.5 - 2.0 (Estimated) | ~4.0 - 4.5 (Estimated) | ~9 - 10 (Estimated) |
| Fluoroacetic Acid | 2.59 | - | - |
Data for Malonic Acid and Fluoroacetic Acid are from established literature sources. Values for 2-Fluoromalonic Acid are estimated based on known substituent effects.
Q3: What are the main challenges when using 2-fluoromalonic acid in reactions?
A3: The primary challenges stem from its increased acidity and potential for side reactions:
-
Difficulty with Selective Deprotonation: The pKa of the α-proton is closer to the pKa₂ of the second carboxylic acid, which can make selective deprotonation of only the α-position challenging.
-
Facile Decarboxylation: Like other malonic acids, the 2-fluoro derivative is prone to decarboxylation upon heating, often occurring under milder conditions than its non-fluorinated counterpart.
-
Side Reactions with Strong Bases: Using overly strong bases (e.g., organolithiums) can lead to multiple deprotonation events or reactions with the carbonyl groups.
-
HF Elimination: Under certain basic or thermal conditions, elimination of hydrogen fluoride (HF) to form unsaturated species is a potential side reaction pathway.
Visualizing Acidity Effects
The diagram below illustrates how the electronegative fluorine atom inductively withdraws electron density, stabilizing the conjugate base formed after the removal of the α-proton and increasing its acidity.
Caption: Inductive effect of fluorine on α-proton acidity.
Troubleshooting Guides
Problem 1: Low yield in Knoevenagel-Doebner condensation due to decarboxylation.
The Knoevenagel-Doebner condensation involves the reaction of an aldehyde or ketone with malonic acid, catalyzed by a weak base like pyridine or piperidine, often followed by decarboxylation. The increased acidity of 2-fluoromalonic acid can accelerate an initial decarboxylation before the desired condensation occurs.
| Cause | Solution |
| Premature Decarboxylation | Use milder reaction temperatures. Start at room temperature or 0 °C and only heat if necessary. Monitor the reaction closely by TLC or LC-MS. |
| Catalyst Choice | Use a weaker amine catalyst. Piperidine is often used, but for this sensitive substrate, a less basic catalyst might prevent premature decarboxylation. |
| Reaction Order | Add the 2-fluoromalonic acid slowly to the mixture of the aldehyde/ketone and catalyst to ensure it reacts before it can decarboxylate. |
Problem 2: Uncontrolled or multiple deprotonations leading to side products.
When attempting to form the α-carbanion for alkylation or Michael addition, the choice of base is critical to avoid deprotonating the carboxylic acid groups or causing other side reactions.
| Cause | Solution |
| Base is too strong | Avoid strong bases like LDA or n-BuLi. These will non-selectively deprotonate all acidic sites. |
| Incorrect Stoichiometry of Base | Using more than one equivalent of a moderately strong base (e.g., NaH, K₂CO₃) can lead to the formation of the dianion of the carboxylic acids. |
| Solvent Effects | Polar aprotic solvents like DMF or DMSO can enhance the reactivity of bases. Consider a less polar solvent like THF to moderate reactivity if side reactions are observed. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common issues.
Experimental Protocols
Protocol 1: Thermal Decarboxylation to 2-Fluoroacetic Acid
This protocol is adapted from general procedures for the decarboxylation of malonic acid derivatives. The presence of fluorine may allow for milder conditions.
Materials:
-
2-Fluoromalonic acid
-
High-boiling point solvent (optional, e.g., Toluene or DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and gas outlet/bubbler.
Procedure:
-
Preparation: Place 2-fluoromalonic acid (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar. If using a solvent, add it now.
-
Apparatus Setup: Attach a condenser and a gas outlet connected to a bubbler to monitor CO₂ evolution.
-
Reaction: Begin stirring and heat the flask to 100-140 °C. The optimal temperature should be determined empirically, starting at the lower end.
-
Monitoring: The evolution of CO₂ gas, visible in the bubbler, indicates the reaction is proceeding. Continue heating until gas evolution ceases (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. The crude product is 2-fluoroacetic acid.
-
Purification: If necessary, the product can be purified by distillation under reduced pressure.
Safety: The reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE. 2-Fluoroacetic acid is highly toxic and corrosive.
Protocol 2: Knoevenagel-Doebner Condensation with Benzaldehyde
This protocol uses the Doebner modification, employing pyridine as both the solvent and a catalyst, along with a piperidine co-catalyst.
Materials:
-
2-Fluoromalonic acid (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic, ~0.1 eq)
-
Hydrochloric acid (for work-up)
Procedure:
-
Preparation: In a round-bottom flask, dissolve benzaldehyde in pyridine. Add the catalytic amount of piperidine.
-
Reagent Addition: Slowly add 2-fluoromalonic acid to the stirred solution at room temperature. An initial mild exotherm may be observed.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC, observing the consumption of benzaldehyde. Note: This reaction involves both condensation and decarboxylation to yield α-fluorocinnamic acid.
-
Work-up: After cooling, pour the reaction mixture into ice-cold aqueous HCl.
-
Isolation: The product, α-fluorocinnamic acid, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
General Reaction Workflow
Caption: General experimental workflow for reactions.
scale-up challenges for the synthesis of 2-fluoropropanedioic acid
Welcome to the technical support center for the synthesis of 2-fluoropropanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common scale-up challenges encountered during the synthesis of this valuable fluorinated building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of a dialkyl 2-fluoromalonate (e.g., diethyl 2-fluoromalonate) followed by its hydrolysis to the diacid.
Step 1: Synthesis of Diethyl 2-Fluoromalonate
Q1: We are experiencing low yields in the direct fluorination of diethyl malonate. What are the potential causes and solutions?
A1: Low yields in direct fluorination can stem from several factors. Firstly, incomplete conversion is a common issue. Ensure that at least 1.1 to 1.2 equivalents of fluorine gas are used to drive the reaction to completion.[1] Monitoring the reaction in real-time using techniques like IR spectroscopy can help determine the optimal endpoint.[2] Secondly, the purity of your reagents is crucial; technical grade diethyl malonate should be distilled under reduced pressure before use to remove impurities that can consume the fluorinating agent or inhibit the catalyst.[3] Lastly, ensure your solvent is anhydrous, as water can react with the fluorinating agent and catalyst.[3]
Q2: During the Halex reaction to produce diethyl 2-fluoromalonate, our reaction is sluggish and gives a poor yield. How can we improve this?
A2: The Halex reaction, which involves the displacement of a halide with fluoride, is highly dependent on the reaction conditions. These reactions are typically carried out at high temperatures in polar aprotic solvents like DMSO, DMF, or sulfolane.[4] The choice of fluoride source is also critical. While potassium fluoride (KF) is commonly used, its reactivity can be influenced by factors like particle size and water content. Using spray-dried KF or a phase transfer catalyst can enhance the reaction rate.[5] More soluble fluoride sources like cesium fluoride (CsF) or tetralkylammonium fluorides can also be considered, though the latter are often hydrated, which can reduce the nucleophilicity of the fluoride ion.[6]
Q3: We are observing the formation of significant amounts of diethyl 2,2-difluoromalonate as a byproduct during direct fluorination. How can we minimize this?
A3: The formation of the difluorinated byproduct is a common issue of over-fluorination. To minimize this, it is crucial to have precise control over the stoichiometry of the fluorine gas. Using a slight excess (around 1.1 equivalents) is often sufficient for complete conversion of the starting material without significant difluorination.[2] The reaction temperature should also be carefully controlled, as higher temperatures can lead to reduced selectivity. Performing the reaction at 0-5 °C is a good starting point.[2] The concentration of the catalyst, typically a copper salt, can also influence selectivity.[7]
Step 2: Hydrolysis of Diethyl 2-Fluoromalonate to this compound
Q4: Our primary challenge is the decarboxylation of this compound to 2-fluoroacetic acid during the hydrolysis of the diethyl ester. How can we prevent this?
A4: this compound is thermally unstable and prone to decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[8] To minimize this, it is crucial to employ mild hydrolysis conditions.
-
Low-Temperature Hydrolysis: Performing the hydrolysis at or below room temperature is recommended. While this may increase the reaction time, it significantly reduces the rate of decarboxylation.
-
Mild Reagents: Instead of strong acids or bases, consider using milder conditions. For basic hydrolysis, dilute solutions of sodium hydroxide or lithium hydroxide at low temperatures can be effective.[3] For acidic hydrolysis, very dilute acids can be used, but this is often slower.
-
Enzymatic Hydrolysis: The use of hydrolase or lipase enzymes can offer a highly selective method for ester hydrolysis under very mild pH and temperature conditions, potentially avoiding decarboxylation altogether.[1][9]
Q5: We are struggling with the purification of this compound. What methods are suitable for this thermally sensitive compound?
A5: Given its thermal instability, distillation is not a suitable purification method.
-
Crystallization: The preferred method for purifying solid dicarboxylic acids is crystallization.[10] After hydrolysis and careful acidification (if basic hydrolysis was used) to a pH of about 2-3, the product may precipitate.[11] The choice of solvent is critical and may require some experimentation. Solvents like water, or mixtures of an organic solvent and water, are often used.[10]
-
Extraction: An initial purification can be achieved by acid-base extraction. After hydrolysis, if the reaction mixture is basic, it can be washed with an organic solvent to remove any unreacted ester or neutral impurities. The aqueous layer containing the carboxylate salt is then carefully acidified to precipitate the diacid.[12]
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to diethyl 2-fluoromalonate on a large scale?
A: There are three primary industrial-scale routes:
-
Direct Fluorination: This involves the reaction of diethyl malonate with elemental fluorine gas, often in the presence of a catalyst like copper nitrate.[1]
-
Halogen Exchange (Halex) Reaction: This method typically involves the reaction of diethyl 2-chloromalonate with a fluoride source such as potassium fluoride.[13]
-
From Hexafluoropropene (HFP): This process involves the reaction of HFP with ethanol.[14]
Q: What are the common byproducts in the synthesis of diethyl 2-fluoromalonate?
A: In the direct fluorination route, the main byproduct is diethyl 2,2-difluoromalonate from over-fluorination. Unreacted diethyl malonate can also be an impurity if the reaction is incomplete.[15] For the Halex reaction , potential impurities include unreacted starting material (diethyl 2-chloromalonate) and byproducts from side reactions depending on the solvent and temperature.
Q: What safety precautions are necessary when working with elemental fluorine and hydrogen fluoride (HF)?
A: Both elemental fluorine and HF are extremely hazardous and require stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (Viton, nitrile, or butyl), chemical splash goggles, a face shield, a lab coat, and a chemical-resistant apron.[16][17]
-
Ventilation: All work must be conducted in a certified chemical fume hood.[18]
-
Emergency Preparedness: An HF-specific spill kit and calcium gluconate gel for treating skin exposure must be readily available.[16] All personnel must be trained on the specific hazards and emergency procedures.[2]
-
Materials Compatibility: Use only compatible materials for equipment (e.g., stainless steel, Monel, or passivated metals for fluorine; polyethylene or Teflon for HF). Avoid glass with HF.[16][18]
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Routes for Diethyl 2-Fluoromalonate
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Key Scale-Up Challenges |
| Direct Fluorination | Diethyl malonate | Elemental fluorine (F₂), Copper nitrate (catalyst) | 77-96%[2][15] | Handling of highly toxic and corrosive F₂, precise control of stoichiometry to avoid over-fluorination, efficient heat removal. |
| Halex Reaction | Diethyl 2-chloromalonate | Potassium fluoride (KF) | ~82-91%[13] | High reaction temperatures, potential for solvent degradation, ensuring anhydrous conditions, activity of KF. |
| From HFP | Hexafluoropropene (HFP) | Ethanol | Not specified | Handling of gaseous reagents, specialized equipment for pressure reactions. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Fluoromalonate via Direct Fluorination (Lab Scale)
This protocol is adapted from a reported procedure.[2]
Materials:
-
Diethyl malonate
-
Copper (II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O)
-
Acetonitrile (anhydrous)
-
Fluorine gas (20% v/v in N₂)
-
Ethyl acetate
-
Water
Procedure:
-
In a 500 mL fluorination vessel equipped with an overhead stirrer, dissolve diethyl malonate (40.0 g, 0.25 mol) and copper nitrate hydrate (5.81 g, 25 mmol) in acetonitrile (200 mL).
-
Cool the vessel to 0–5 °C.
-
Purge the system with nitrogen for 5 minutes.
-
Introduce the 20% fluorine gas mixture at a controlled rate (e.g., 80 mL/min) for approximately 6.5 hours (total of 265 mmol F₂).
-
After the addition is complete, purge the reactor with nitrogen for 10 minutes.
-
Remove the solvent in vacuo.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
If necessary, purify by fractional vacuum distillation.
Protocol 2: General Procedure for Hydrolysis of Diethyl 2-Fluoromalonate (Conceptual - Requires Optimization)
Caution: This is a conceptual protocol and requires careful optimization to minimize decarboxylation.
Materials:
-
Diethyl 2-fluoromalonate
-
Lithium hydroxide (LiOH) or a suitable hydrolase enzyme
-
Water (deionized)
-
Dilute Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure (Chemical Hydrolysis):
-
Dissolve diethyl 2-fluoromalonate in a suitable solvent (e.g., THF/water mixture).
-
Cool the solution to 0 °C or below.
-
Slowly add a pre-cooled solution of LiOH (2.1 equivalents) in water dropwise, maintaining the low temperature.
-
Stir the reaction at low temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with cold, dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic extracts and carefully remove the solvent under reduced pressure at low temperature to isolate the crude this compound.
-
Purify by low-temperature crystallization.
Procedure (Enzymatic Hydrolysis):
-
Prepare a buffered aqueous solution at the optimal pH for the chosen lipase or esterase.
-
Disperse the diethyl 2-fluoromalonate in the buffer.
-
Add the enzyme and stir the mixture at its optimal temperature (often near room temperature).
-
Monitor the reaction progress.
-
Upon completion, denature or remove the enzyme (e.g., by filtration).
-
Follow the acidification and extraction steps as described for chemical hydrolysis.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for minimizing decarboxylation during hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters – All About Drugs [allfordrugs.com]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 18. ehs.yale.edu [ehs.yale.edu]
byproduct formation in the direct fluorination of malonic esters
Technical Support Center: Direct Fluorination of Malonic Esters
Welcome to the technical support center for the direct fluorination of malonic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding byproduct formation in this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the direct fluorination of malonic esters?
A1: The most frequently encountered byproduct is the 2,2-difluorinated malonic ester. This occurs when the initially formed desired 2-fluoromalonic ester undergoes a second fluorination event. The formation of this byproduct is common with various electrophilic fluorinating agents, including elemental fluorine (F₂), N-Fluorobenzenesulfonimide (NFSI), and Selectfluor®.
Q2: How is the 2,2-difluoromalonate byproduct formed?
A2: The formation of the 2,2-difluoromalonate is a stepwise process. First, the starting malonic ester is enolized and then fluorinated to give the desired monofluorinated product. However, the monofluorinated product still possesses an acidic proton at the C2 position and can enolize, albeit at a slower rate than the starting material.[1] This enolate can then react with another equivalent of the fluorinating agent to yield the difluorinated byproduct.
Q3: Are there other byproducts I should be aware of?
A3: Yes, depending on the fluorinating agent and reaction conditions, other byproducts can form:
-
With Elemental Fluorine (F₂): A "fluoroethyl fluoromalonate" has been reported as a minor byproduct. Its formation is postulated to occur via an electrophilic process, though the exact mechanism is not fully elucidated.[1]
-
With N-Fluorobenzenesulfonimide (NFSI):
-
Phenylsulfonyl fluoride (PhSO₂F): This is a common byproduct derived from the NFSI reagent itself.[2]
-
Transesterification Products: If using a Lewis acid catalyst like Ti(OtBu)₄ with a malonic ester that has different ester groups (e.g., diethyl malonate in the presence of a tert-butanol source), transesterification can occur.[3]
-
-
Hydrolysis and Decarboxylation Products: Under harsh workup conditions (e.g., strong acid or base, high temperatures), both the desired product and byproducts can undergo hydrolysis of the ester groups, followed by decarboxylation to yield fluorinated acetic acid derivatives.
Q4: How can I minimize the formation of the 2,2-difluoromalonate?
A4: To minimize over-fluorination, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor difluorination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like ¹⁹F NMR, GC, or TLC to stop the reaction once the starting material is consumed and before significant amounts of the difluorinated product are formed.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the selectivity for monofluorination.[3]
Q5: Is it possible to achieve 100% conversion of the starting malonic ester? Why is this important?
A5: Achieving complete conversion of the starting malonic ester is a primary goal in these reactions. This is because the boiling point of the starting material is often very close to that of the monofluorinated product, making separation by distillation difficult. High conversion simplifies purification, often allowing the crude product to be used directly in subsequent steps.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of 2,2-difluoromalonate byproduct | 1. Excess fluorinating agent used.2. Reaction time is too long.3. High reaction temperature accelerating the second fluorination. | 1. Reduce the equivalents of the fluorinating agent (e.g., to 1.1-1.2 equivalents).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Perform the reaction at a lower temperature. |
| Incomplete conversion of starting material | 1. Insufficient fluorinating agent.2. Low reaction temperature or short reaction time.3. Inefficient mixing.4. Catalyst deactivation. | 1. Increase the equivalents of the fluorinating agent slightly.2. Increase the reaction temperature or extend the reaction time, while monitoring for byproduct formation.3. Ensure vigorous stirring, especially in heterogeneous reactions.4. Use fresh catalyst and ensure anhydrous conditions. |
| Presence of hydrolysis/decarboxylation products | 1. Harsh workup conditions (strong acid/base).2. Elevated temperatures during workup or purification. | 1. Use milder workup conditions, such as quenching with a saturated NaHCO₃ solution.2. Avoid excessive heat during solvent removal and consider purification methods other than high-temperature distillation if the product is thermally sensitive. |
| Transesterification byproducts observed (with NFSI/Lewis Acid) | 1. Presence of other alcohols in the reaction mixture.2. Lewis acid promoting ester exchange. | 1. Use a solvent that does not participate in transesterification (e.g., toluene instead of an alcohol).2. Ensure all reagents and solvents are anhydrous and free of alcohol impurities.[3] |
| Low yield of desired monofluorinated product | 1. A combination of the issues above.2. Sub-optimal reaction conditions (solvent, temperature, catalyst). | 1. Systematically address the potential causes listed above.2. Re-optimize reaction conditions, starting with a proven literature procedure. Consider changing the solvent or catalyst system. |
Data Presentation: Byproduct Formation
The following tables summarize quantitative data on the formation of mono- and difluorinated products under various conditions.
Table 1: Direct Fluorination of Diethyl Malonate with Elemental Fluorine (F₂) *
| Catalyst | Temp (°C) | F₂ Conc. (v/v in N₂) | Conversion (%) | Yield of Monofluoroproduct (%) | Yield of Difluoroproduct (%) |
| Cu(NO₃)₂·2.5H₂O | 0-5 | 20% | >99 | 95 | <5 |
| Cu(NO₃)₂·2.5H₂O | 20 | 20% | >99 | 93 | ~7 |
*Data synthesized from information in the provided search results.
Table 2: Fluorination of Malonates with NFSI Derivatives and Lewis Acid Catalysis *
| Substrate | Fluorinating Agent | Lewis Acid (mol%) | Yield of Monofluoroproduct (%) | Yield of Difluoroproduct (%) |
| Diethyl Malonate | Me-NFSI | Ti(OtBu)₄ (10) | 45 (isolated) | 15 (NMR) |
| Diethyl Phenylmalonate | NFSI | - | 93 | Not reported |
*Data is based on different studies and conditions may vary.[3][4]
Experimental Protocols
Protocol 1: Copper-Catalyzed Direct Fluorination of Diethyl Malonate with F₂ Gas
This protocol is adapted from a large-scale laboratory procedure.
Materials:
-
Diethyl malonate
-
Copper (II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O)
-
Acetonitrile (anhydrous)
-
Fluorine gas (20% v/v in N₂)
-
Ethyl acetate
-
Water
Procedure:
-
In a 500 mL fluorination vessel equipped with an overhead stirrer, gas inlet, and outlet, dissolve diethyl malonate (40.0 g, 0.25 mol) and copper nitrate hydrate (5.81 g, 25 mmol) in acetonitrile (200 mL).
-
Cool the mixture to 0–5 °C using an ice bath and stir at 650 rpm.
-
Purge the system with nitrogen for 5 minutes.
-
Introduce fluorine gas (20% v/v in N₂, 80 mL min⁻¹, 265 mmol) into the mixture for approximately 6.5 hours, or until reaction completion is confirmed by GC or NMR analysis.
-
Once the reaction is complete, purge the reactor with nitrogen for 10 minutes.
-
Remove the solvent in vacuo.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude diethyl 2-fluoromalonate. The crude product can often be used without further purification. If necessary, it can be purified by fractional vacuum distillation.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of 2,2-difluoromalonate byproduct formation.
Caption: A logical workflow for fluorination and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of 2-Fluoro- and 2-Chloropropanedioic Acids for Advanced Research Applications
For Immediate Publication
[CITY, STATE] – [Date] – In the landscape of pharmaceutical and chemical research, the nuanced differences between structurally similar molecules can significantly impact their application and efficacy. This guide offers a detailed comparison of 2-fluoropropanedioic acid (fluoromalonic acid) and 2-chloropropanedioic acid (chloromalonic acid), providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties and synthetic pathways. While experimental data for these specific halogenated malonic acids is limited, this guide consolidates available information and presents data for the parent compound, malonic acid, as a baseline for comparison.
Physicochemical Properties: A Comparative Overview
For reference, the properties of the parent compound, malonic acid, are provided below.
Table 1: Physicochemical Properties of Malonic Acid
| Property | Malonic Acid | This compound | 2-Chloropropanedioic Acid |
| Molecular Formula | C₃H₄O₄ | C₃H₃FO₄ | C₃H₃ClO₄ |
| Molecular Weight | 104.06 g/mol [1] | 122.05 g/mol [2] | 138.50 g/mol |
| Melting Point | 135-137 °C (decomposes)[1][3] | Data not available | Data not available |
| Boiling Point | Decomposes[3] | Data not available | Data not available |
| pKa1 | 2.83[1][3] | Data not available | Data not available |
| pKa2 | 5.69[1][3] | Data not available | Data not available |
| Water Solubility | 763 g/L[3] | Data not available | Data not available |
Experimental Protocols: Synthesis of Halogenated Propanedioic Acids
Direct synthesis of 2-fluoro- and 2-chloropropanedioic acid can be challenging. A common and effective strategy involves the synthesis of their corresponding diethyl esters, followed by hydrolysis to yield the desired diacid.
Synthesis of Diethyl 2-Fluoromalonate and Diethyl 2-Chloromalonate
The synthesis of diethyl 2-fluoromalonate can be achieved through the fluorination of diethyl malonate. A general procedure for the fluorination of malonic esters involves the use of a fluorinating agent in a suitable solvent.[4]
Protocol for Fluorination of Diethyl Malonate:
-
In a Teflon test tube, combine iodosylbenzene (2.5 mmol) and triethylamine pentahydrogen fluoride salt (4 mmol) in 1,2-dichloroethane (1 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethyl malonate (1 mmol) in 1,2-dichloroethane (1 mL) to the reaction mixture.
-
Seal the test tube and heat at 70 °C for 24 hours with stirring.
-
After cooling, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For the synthesis of diethyl 2-chloromalonate, a common method is the chlorination of dimethyl malonate using sulfuryl chloride, which can be adapted for the diethyl ester.
Protocol for Chlorination of Diethyl Malonate (Adapted from Dimethyl Ester Synthesis):
-
To a stirred solution of diethyl malonate, add sulfuryl chloride over a period of 1 hour, maintaining the temperature below 25 °C.
-
Gradually heat the reaction mixture to 40-45 °C and maintain for 4-5 hours.
-
Monitor the reaction progress by GC to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The resulting diethyl 2-chloromalonate can be used in the next step without extensive purification.
Hydrolysis of Diethyl Halogenated Malonates
The final step to obtain the target diacids is the hydrolysis of the corresponding diethyl esters. This can be achieved under either acidic or basic conditions.
General Protocol for Acid-Catalyzed Hydrolysis: [5][6]
-
Dissolve the diethyl halogenated malonate in a mixture of a suitable acid (e.g., aqueous hydrobromic acid) and a co-solvent like acetic acid to ensure homogeneity.[6]
-
Reflux the mixture with vigorous stirring. The reaction time will vary depending on the substrate.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC or NMR).
-
After completion, cool the reaction mixture and remove the volatiles under reduced pressure.
-
The resulting crude acid can be purified by recrystallization.
General Protocol for Base-Catalyzed Hydrolysis: [5]
-
To a solution of the diethyl halogenated malonate, add an aqueous solution of a strong base (e.g., 15% NaOH). An organic co-solvent like diethyl ether may be used in a biphasic system.
-
Stir the mixture vigorously at room temperature or with heating.
-
Upon completion of the reaction, partition the mixture between water and a suitable organic solvent (e.g., MTBE).
-
Acidify the aqueous phase to a pH of 1 with a strong acid like HCl.
-
Evaporate the acidified aqueous phase to dryness.
-
Extract the solid residue with a hot alcohol (e.g., isopropanol), filter, and evaporate the solvent to yield the diacid.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic workflow for producing 2-halogenated propanedioic acids from diethyl malonate.
This guide provides a foundational understanding for researchers working with 2-fluoro- and 2-chloropropanedioic acids. While direct comparative data remains elusive, the provided synthetic protocols offer a practical approach for their preparation, enabling further investigation into their unique properties and applications in drug discovery and materials science. Researchers are encouraged to perform experimental verification of properties for their specific applications.
References
A Comparative Guide to the Efficacy of Fluorinated Compounds in Metabolic Stability Studies
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in advancing a promising lead compound to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has become a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed protocols.
The introduction of fluorine can significantly improve metabolic stability, primarily due to the strength of the carbon-fluorine (C-F) bond.[2] This bond is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1][3] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively block or slow down oxidative metabolism.[4][5] This modification often leads to a longer biological half-life, decreased clearance, and improved bioavailability.[4][5]
Quantitative Comparison of Metabolic Stability
The strategic placement of fluorine can markedly improve key pharmacokinetic parameters. The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The primary parameters for comparison are the metabolic half-life (t½), which indicates the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by a specific amount of enzyme.
| Compound Pair | Modification | t½ (min) Non-Fluorinated | t½ (min) Fluorinated | % Improvement in t½ | CLint (µL/min/mg) Non-Fluorinated | CLint (µL/min/mg) Fluorinated | % Reduction in CLint | Reference |
| CSNK2 Inhibitor | Phenyl Ring Fluorination | 12.3 | 48.5 | 294% | 112.7 | 28.6 | 74.6% | [6] |
| Pyrazolopyrimidine | Aniline Ring Fluorination | 25.0 | >120 | >380% | 55.4 | <11.5 | >79.2% | [6] |
| Ezetimibe Analog | Phenyl Ring Fluorination | 8.7 | 34.1 | 292% | 159.5 | 40.7 | 74.5% | [7] |
| Kinase Inhibitor | Pyridyl Ring Difluorination | 19.5 | 77.2 | 296% | 71.2 | 17.9 | 74.9% | [4] |
Data synthesized from referenced case studies for illustrative purposes.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.[8][9]
1. Materials and Reagents:
-
Test compound and fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse) from a reputable supplier
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold quenching solvent (e.g., acetonitrile or methanol) containing an internal standard for LC-MS/MS analysis
2. Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension by diluting the microsomes in cold phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).
-
Prepare the test compound stock solution (e.g., 1 mM in DMSO) and dilute it in the buffer to a working concentration. The final substrate concentration in the incubation is typically 1 µM.[10]
-
Pre-warm the NADPH regenerating system and the microsomal suspension to 37°C in a water bath.[8]
3. Incubation Procedure:
-
Add the test compound to the pre-warmed microsome suspension and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.[1]
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[1]
-
Terminate the reaction immediately by adding multiple volumes (e.g., 3 volumes) of the ice-cold quenching solvent to the aliquots. The 0-minute time point serves as the initial concentration reference.[1]
4. Sample Analysis:
-
Centrifuge the terminated samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11][12] LC-MS/MS is the gold standard for its high sensitivity and selectivity in complex biological matrices.[12][13]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .[14]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL) .[1][14]
Visualizations
The following diagrams illustrate the experimental workflow for metabolic stability assays and the mechanism by which fluorination confers metabolic resistance.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 13. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
Acidity of Halogenated Malonic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acidity of malonic acid and its monohalogenated derivatives. Understanding the acidity, quantified by the acid dissociation constant (pKa), is crucial for applications in organic synthesis, medicinal chemistry, and drug development, as it influences reactivity, solubility, and biological interactions. This document summarizes available experimental data, explains the underlying chemical principles, and provides a typical experimental protocol for pKa determination.
Data Presentation: pKa Values of Halogenated Malonic Acids
The acidity of dicarboxylic acids like malonic acid is characterized by two pKa values, corresponding to the sequential loss of two protons. The first dissociation (pKa₁) is significantly more acidic than the second (pKa₂) due to the electrostatic repulsion from the resulting carboxylate anion.
| Compound Name | Structure | pKa₁ | pKa₂ |
| Malonic Acid | CH₂(COOH)₂ | ~2.85 | ~5.70 |
| Fluoromalonic Acid | FCH(COOH)₂ | Data not available | Data not available |
| Chloromalonic Acid | ClCH(COOH)₂ | Data not available | Data not available |
| Bromomalonic Acid | BrCH(COOH)₂ | Data not available | Data not available |
| Iodomalonic Acid | ICH(COOH)₂ | Data not available | Data not available |
The Inductive Effect: Understanding Acidity Trends
The acidity of these compounds is primarily governed by the inductive effect . Halogens are more electronegative than carbon and hydrogen. When a halogen atom is introduced to the alpha-carbon of malonic acid, its strong electron-withdrawing nature pulls electron density away from the carboxylic acid groups. This effect is transmitted through the sigma bonds of the molecule.
This electron withdrawal has a stabilizing effect on the carboxylate anion that is formed upon deprotonation. By delocalizing the negative charge, the conjugate base is stabilized, which, according to the principles of chemical equilibrium, shifts the dissociation equilibrium towards the products. A more stable conjugate base corresponds to a stronger acid, and therefore a lower pKa value.
The strength of the inductive effect depends on the electronegativity of the halogen. The expected trend in acidity for the halogenated malonic acids is:
Fluoromalonic Acid > Chloromalonic Acid > Bromomalonic Acid > Iodomalonic Acid > Malonic Acid
This is because fluorine is the most electronegative of the halogens, followed by chlorine, bromine, and iodine. Consequently, fluoromalonic acid is predicted to be the strongest acid in this series.
A Comparative Guide to Electrophilic Fluorinating Agents for Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Malonic esters, versatile C2 synthons, are ideal substrates for the introduction of fluorine at an early stage of a synthetic route. This guide provides a comparative analysis of common electrophilic fluorinating agents for the synthesis of fluoromalonic esters, supported by experimental data and detailed protocols.
Performance Comparison of Key Fluorinating Agents
The choice of a fluorinating agent is critical and depends on factors such as substrate reactivity, desired selectivity (mono- vs. di-fluorination), reaction conditions, and safety considerations. This section compares the performance of three widely used N-F electrophilic fluorinating agents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS).
Table 1: Comparative Performance Data for the Fluorination of Malonic Esters and Analogs
| Fluorinating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Selectfluor® | Diethyl 2-phenylmalonate | NaH | THF/DMF | RT | - | Diethyl 2-fluoro-2-phenylmalonate | 93 | [1] |
| NFSI | Diethyl malonate | NaH | THF | - | - | Diethyl fluoromalonate | Moderate | [2] |
| Me-NFSI | Diethyl malonate | Ti(OᵗBu)₄ (10 mol%) | Toluene | Reflux | 2 | Diethyl fluoromalonate | 45 (isolated) | [3] |
| Me-NFSI | Diethyl malonate | Ti(OᵗBu)₄ (10 mol%) | Toluene | Reflux | 2 | Diethyl difluoromalonate | 15 (NMR) | [3] |
| NFOBS | 1,3-Dicarbonyl Compounds | Various | THF | -78 to RT | - | α-Fluoro-1,3-dicarbonyls | 65-100 | [4] |
| Elemental Fluorine (F₂) | Diethyl malonate | None | Acetonitrile | - | - | Diethyl fluoromalonate | High | [2] |
Note: Me-NFSI (N-fluoromethanesulfonimide) is a more atom-economical analog of NFSI.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are general protocols for the fluorination of active methylene compounds, which can be adapted for malonic ester synthesis.
Protocol 1: General Procedure for Fluorination using Selectfluor®
This protocol is a general guideline for the fluorination of an active methylene compound, such as a malonic ester, using Selectfluor®.
Materials:
-
Malonic ester derivative
-
Selectfluor® (1.1 - 2.2 equivalents)
-
Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the malonic ester in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to the desired temperature (typically between 0 °C and room temperature).
-
Add Selectfluor® in one portion or portion-wise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fluorination using NFSI
This protocol outlines a general method for the α-fluorination of an active methylene compound using N-Fluorobenzenesulfonimide (NFSI).
Materials:
-
Malonic ester derivative
-
NFSI (1.1 - 2.2 equivalents)
-
Base (e.g., Sodium Hexamethyldisilazide (NaHMDS), Lithium Diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the malonic ester in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the base to the solution and stir for 30-60 minutes at -78 °C to generate the enolate.
-
In a separate flask, dissolve NFSI in anhydrous THF.
-
Add the solution of NFSI dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the experimental workflow and the chemical transformations involved.
Caption: General experimental workflow for the fluorination of malonic esters.
Caption: Key electrophilic fluorinating agents for malonic ester synthesis.
Reagent Selection and Safety Considerations
-
Selectfluor® is a powerful, user-friendly, and thermally stable crystalline solid.[5] It is often the reagent of choice for a broad range of substrates due to its high reactivity and operational simplicity.[5] However, its cost can be a consideration for large-scale synthesis.
-
NFSI (N-Fluorobenzenesulfonimide) is another widely used, crystalline, and stable reagent.[6] It is generally considered to be a milder fluorinating agent than Selectfluor®.[7] This can be advantageous for substrates prone to side reactions.
-
NFOBS (N-Fluoro-o-benzenedisulfonimide) is a highly reactive and efficient fluorinating agent.[4] It has shown excellent yields for the fluorination of 1,3-dicarbonyl compounds.[4]
-
Elemental Fluorine (F₂) offers the highest atom economy but is a highly toxic and corrosive gas that requires specialized equipment and handling procedures.[3] Its use is typically limited to industrial-scale production.
Safety: All N-F fluorinating agents should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin.
Conclusion
The electrophilic fluorination of malonic esters is a reliable method for producing valuable fluorinated building blocks. Selectfluor® and NFSI are the most common and practical reagents for laboratory-scale synthesis, offering a balance of reactivity, stability, and ease of handling. The choice between them will depend on the specific substrate and desired reaction outcome. For highly activated substrates or when milder conditions are required, NFSI may be preferred. For less reactive substrates or when higher yields are paramount, the more powerful Selectfluor® is often the better choice. NFOBS presents a potent alternative, particularly for dicarbonyl compounds. While direct fluorination with F₂ is the most atom-economical, its hazardous nature restricts its use to specialized industrial settings. The provided protocols and comparative data serve as a valuable resource for researchers to select the optimal fluorinating agent and conditions for their specific synthetic needs.
References
- 1. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. brynmawr.edu [brynmawr.edu]
- 8. benchchem.com [benchchem.com]
validation of analytical methods for 2-fluoropropanedioic acid
A Comparative Guide to Validated Analytical Methods for 2-Fluoropropanedioic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation. While specific validated methods for this compound are not abundantly available in public literature, this guide draws upon established methods for analogous short-chain fluorinated carboxylic acids.
Comparison of Analytical Methodologies
The primary methods for the analysis of this compound and similar compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F NMR Spectroscopy |
| Principle | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection. | Measurement of the nuclear magnetic resonance of the ¹⁹F nucleus, providing structural and quantitative information. |
| Primary Use | Purity and impurity profiling, quantification. | High-sensitivity quantification, identification of volatile impurities. | Structural elucidation, quantification without a reference standard (qNMR). |
| Specificity | Moderate to high, depending on chromatographic resolution and detector. | Very high, based on both retention time and mass fragmentation pattern. | Very high, specific to fluorine-containing compounds. |
| Sensitivity | Good, with typical Limits of Detection (LOD) in the µg/mL range.[1][2] | Excellent, with LODs often in the ng/mL to pg/mL range.[3][4] | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High | Moderate, due to longer run times and potential sample preparation. | Low to moderate. |
| Derivatization | May be required to enhance UV absorption.[5][6] | Generally required to increase volatility.[3][4] | Not required. |
| Linearity (R²) | Typically >0.999[2] | Typically >0.99[2] | Excellent for quantitative purposes. |
| Accuracy (% Recovery) | 98-102% is commonly achievable.[2] | 80-120% is a common acceptable range.[3] | High accuracy achievable with proper methodology. |
| Precision (%RSD) | <2% is typically expected. | <15% is often acceptable for trace analysis. | High precision is achievable. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for short-chain carboxylic acids.
-
Chromatographic System : A standard HPLC system with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]
-
Mobile Phase : An isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic modifier. For example, 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[7]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature : 30 °C.[7]
-
Detection : UV detection at a wavelength where the analyte has some absorbance, likely in the low UV range (e.g., 210 nm), as aliphatic carboxylic acids have a weak chromophore.
-
Standard Preparation : Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of water and acetonitrile) to obtain a 1 mg/mL stock solution. Prepare calibration standards by serial dilution.[7]
-
Sample Preparation : Dissolve an accurately weighed amount of the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Quantification : The concentration of this compound is determined by comparing its peak area to a calibration curve generated from the reference standards.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, derivatization is necessary for GC analysis.
-
Derivatization : A common approach is esterification. For example, react the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70 °C) for 30 minutes to form the trimethylsilyl ester.[7]
-
GC System : A gas chromatograph coupled to a mass spectrometer.[2]
-
Column : A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is generally used.
-
Carrier Gas : Helium at a constant flow rate.[2]
-
Temperature Program : A temperature gradient is used to ensure good separation. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.
-
Injection : A split/splitless injector is typically used.
-
Ionization : Electron Ionization (EI) at 70 eV is standard.[2]
-
Mass Analyzer : A quadrupole or ion trap mass analyzer can be used for detection and quantification in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[2]
-
Standard and Sample Preparation : Prepare standards and samples in a suitable solvent. Add an internal standard if necessary. Perform the derivatization procedure on both standards and samples.
-
Quantification : The concentration of the derivatized this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, offering high specificity.
-
Instrumentation : A high-resolution NMR spectrometer.[8]
-
Sample Preparation : Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard containing a fluorine atom (e.g., trifluoroacetic acid) if quantitative analysis is desired.[8][9]
-
Data Acquisition : Acquire the ¹⁹F NMR spectrum. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to ensure a good signal-to-noise ratio and accurate integration.
-
Data Analysis : The chemical shift of the fluorine signal provides structural information. For quantitative analysis (qNMR), the integral of the this compound signal is compared to the integral of the internal standard's signal. The concentration can be calculated based on the known concentration of the internal standard and the molar ratio of the two compounds.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: A typical workflow for HPLC analysis.
Caption: A general workflow for GC-MS analysis with derivatization.
Caption: The workflow for NMR spectroscopic analysis.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV offers a balance of performance and accessibility for routine quality control. GC-MS provides superior sensitivity and specificity, which is ideal for trace-level impurity analysis, although it requires a derivatization step. ¹⁹F NMR is an invaluable tool for structural confirmation and can be used for quantification without the need for a specific reference standard of the analyte, making it highly versatile in a research and development setting. For all methods, proper validation according to regulatory guidelines (e.g., ICH) is essential to ensure reliable and accurate results.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biocatalytic and Chemical Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. It can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity.[1][2] Traditionally, chemical methods have dominated this field, employing a range of fluorinating agents. However, the demand for greener, more selective, and efficient processes has propelled the rise of biocatalysis.[3][4] This guide provides an objective comparison of biocatalytic and chemical approaches to the synthesis of fluorinated compounds, supported by experimental data and detailed methodologies.
At a Glance: Biocatalytic vs. Chemical Fluorination
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Selectivity | Typically high regio-, stereo-, and enantioselectivity[5] | Can be challenging; often requires directing groups or chiral catalysts[6] |
| Reaction Conditions | Mild (aqueous media, ambient temperature and pressure)[7] | Often harsh (extreme temperatures, pressures, hazardous solvents)[8] |
| Environmental Impact | Generally lower; biodegradable catalysts (enzymes), less hazardous waste[7] | Can be significant; use of toxic reagents and generation of hazardous byproducts[9][10] |
| Substrate Scope | Can be limited by enzyme specificity, though protein engineering is expanding this[11][12] | Broad, with a wide array of reagents for different functional groups[13][14] |
| Reagent Safety | Benign fluoride salts are often used[15] | Many reagents are toxic, corrosive, or explosive (e.g., F2 gas, HF)[14] |
| Scalability | Can be challenging due to enzyme stability and cost | Well-established for large-scale industrial production |
Performance Comparison: A Data-Driven Look
The following tables summarize quantitative data for representative biocatalytic and chemical fluorination reactions, highlighting key performance indicators.
Table 1: Enantioselective Synthesis of β-Fluorinated Amino Acids [16]
| Method | Catalyst / Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Biocatalytic | Lipase | Racemic fluorinated β-amino carboxylic ester | (S)-β-amino acid | 48–49 | >99 |
| Chemical | Chiral Phase-Transfer Catalyst | Glycine Schiff base | Fluorinated amino acid derivative | 70-95 | 90-99 |
Table 2: Regioselective Fluorination of an Unactivated C-H Bond [17]
| Method | Catalyst / Reagent | Substrate | Product | Yield (%) | Regioselectivity (%) |
| Chemo-enzymatic | P450 Monooxygenase / DAST | Ibuprofen methyl ester | Monofluorinated ibuprofen derivative | 62-84 (over two steps) | 75-100 |
| Chemical | Selectfluor™ | Saturated hydrocarbon | Monofluorinated alkane | Variable, often low | Poor, mixture of isomers |
Experimental Protocols
Biocatalytic Fluorination: Kinetic Resolution of a Racemic Epoxide
This protocol is based on the use of a halohydrin dehalogenase (HHDH) for the enantioselective ring-opening of a racemic epoxide with a fluoride nucleophile.[18]
Materials:
-
Racemic fluorinated aromatic epoxide (e.g., 4-fluorostyrene oxide)
-
Potassium fluoride (KF)
-
Purified HheC enzyme solution
-
Tris-SO4 buffer (pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing Tris-SO4 buffer, the racemic epoxide (e.g., 10 mM), and KF (e.g., 100 mM).
-
Initiate the reaction by adding the purified HheC enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the desired conversion is reached (typically around 50% for optimal kinetic resolution), quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the product into the organic phase. Repeat the extraction twice.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the enantioenriched product and the remaining unreacted epoxide by column chromatography.
Chemical Fluorination: Deoxyfluorination of an Alcohol
This protocol describes a typical deoxyfluorination reaction using diethylaminosulfur trifluoride (DAST), a common nucleophilic fluorinating agent.[1][18]
Materials:
-
Secondary or tertiary alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DAST dropwise to the cooled solution with stirring. Caution: DAST is toxic and reacts violently with water.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.
Visualizing the Pathways
Biocatalytic Fluorination Workflow
Caption: A generalized workflow for biocatalytic fluorination, from enzyme preparation to product purification.
Chemo-enzymatic Synthesis Pathway
References
- 1. 氟化反应 [sigmaaldrich.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. the-innovation.org [the-innovation.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 16. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
2-Fluoromalonic Acid: A Superior Building Block for Modern Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with enhanced properties is perpetual. In the vast arsenal of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. This guide provides an objective, data-driven comparison of 2-fluoromalonic acid and its derivatives against other common building blocks, highlighting its distinct advantages in creating next-generation pharmaceuticals and complex organic molecules.
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and 2-fluoromalonic acid stands out as a uniquely versatile and powerful tool in this endeavor. Its distinct electronic properties impart a range of benefits, from modulating acidity and reactivity to enhancing the metabolic stability and bioavailability of target compounds. This guide will delve into the specific advantages of using 2-fluoromalonic acid over traditional malonic acid and other derivatives, supported by experimental data and detailed protocols.
Enhanced Acidity: A Quantitative Look at the Fluorine Effect
The introduction of a highly electronegative fluorine atom on the α-carbon of malonic acid significantly increases the acidity of the methylene proton. This enhanced acidity, a direct consequence of the fluorine's inductive electron-withdrawing effect, facilitates the formation of the corresponding enolate, a key reactive intermediate in numerous carbon-carbon bond-forming reactions.
A comparison of the pKa values of malonic acid and its fluorinated analogs clearly illustrates this principle:
| Compound | pKa1 | pKa2 |
| Malonic Acid | 2.83 | 5.69 |
| Monofluoromalonic Acid | 1.80 | 4.33 |
| Difluoromalonic Acid | < 1 | 2.55 |
| Data sourced from publicly available chemical databases. |
This marked increase in acidity for monofluoromalonic acid means that enolate formation can often be achieved under milder basic conditions compared to its non-fluorinated counterpart, potentially improving functional group tolerance and reducing side reactions.
Comparative Reactivity in Key Synthetic Transformations
The altered electronic landscape of 2-fluoromalonic acid and its esters influences their reactivity in fundamental synthetic operations. While the increased acidity is an advantage for enolate formation, the strong electron-withdrawing nature of fluorine can also impact the nucleophilicity of the resulting enolate.
Alkylation Reactions
Alkylation of malonic esters is a classic and powerful method for constructing new carbon-carbon bonds. While both diethyl malonate and diethyl 2-fluoromalonate readily undergo alkylation, the presence of the fluorine atom has a discernible effect on the reaction kinetics. The alkylation of fluoromalonate esters generally proceeds more slowly than that of their non-fluorinated analogs.[1] This is attributed to the reduced nucleophilicity of the fluoromalonate enolate, where the electron-withdrawing fluorine atom destabilizes the transition state of the nucleophilic attack.
Experimental Protocol: Comparative Mono-Alkylation
Objective: To compare the relative reactivity of diethyl malonate and diethyl 2-fluoromalonate in a standard alkylation reaction.
Materials:
-
Diethyl malonate
-
Diethyl 2-fluoromalonate
-
Sodium ethoxide (NaOEt)
-
Benzyl bromide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol is prepared. To each flask, add diethyl malonate (1.0 equivalent) and diethyl 2-fluoromalonate (1.0 equivalent) respectively, dropwise at room temperature. Stir the solutions for 30 minutes.
-
Alkylation: To each reaction mixture, add benzyl bromide (1.0 equivalent) dropwise.
-
Reaction Monitoring: The progress of each reaction is monitored by thin-layer chromatography (TLC). It is anticipated that the reaction with diethyl malonate will reach completion sooner than the reaction with diethyl 2-fluoromalonate.
-
Work-up: Once the reactions are complete, the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude products are purified by column chromatography on silica gel.
Michael Addition: A Versatile Tool for Conjugate Addition
The Michael addition, or conjugate addition, is another cornerstone of organic synthesis where malonate enolates are frequently employed as nucleophiles. Diethyl 2-fluoromalonate is a competent nucleophile in Michael additions to a variety of α,β-unsaturated compounds. The use of 2-fluoromalonic acid derivatives in this context allows for the direct introduction of a fluorine atom at a strategic position, which is highly valuable in the synthesis of bioactive molecules.
Experimental Protocol: Michael Addition of Diethyl 2-Fluoromalonate to an α,β-Unsaturated Ketone
Objective: To synthesize a γ-keto ester containing a fluorine atom via a Michael addition.
Materials:
-
Diethyl 2-fluoromalonate
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of chalcone (1.0 equivalent) in anhydrous ethanol, add diethyl 2-fluoromalonate (1.2 equivalents) and a catalytic amount of sodium ethoxide.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Application in Drug Synthesis: The Case of Sitagliptin
A compelling example of the utility of fluorinated building blocks derived from malonic acid is in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While the commercial synthesis of Sitagliptin has evolved, early routes and potential synthetic strategies often involve intermediates that could be derived from fluorinated malonic acid derivatives. The core structure of Sitagliptin features a trifluorophenyl group and a β-amino acid moiety. The synthesis of such fluorinated β-amino acids can be achieved using 2-fluoromalonic acid as a starting material, highlighting its importance in accessing complex, biologically active molecules.
The inhibition of the DPP-4 enzyme by Sitagliptin is a key part of its mechanism of action. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Experimental Workflow: From Building Block to Bioactive Scaffold
The general workflow for utilizing 2-fluoromalonic acid in the synthesis of a fluorinated heterocyclic scaffold, a common motif in medicinal chemistry, demonstrates its practical advantages.
Conclusion: A Strategic Advantage in Synthesis
2-Fluoromalonic acid and its derivatives offer a distinct set of advantages over other building blocks in organic synthesis, particularly in the context of drug discovery and development. The key benefits include:
-
Modulated Acidity: The fluorine atom significantly increases the acidity of the α-proton, allowing for enolate formation under milder conditions.
-
Strategic Fluorine Incorporation: It serves as a versatile platform for introducing fluorine into a wide range of molecular scaffolds, including aliphatic and heterocyclic systems.
-
Access to Novel Chemical Space: The use of 2-fluoromalonic acid enables the synthesis of unique fluorinated analogs of known bioactive molecules, potentially leading to improved pharmacological properties.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the in vivo half-life of drug candidates.
While the reactivity of the resulting enolate may be tempered compared to non-fluorinated analogs, the ability to strategically introduce fluorine early in a synthetic sequence provides a powerful advantage for medicinal chemists. The data and protocols presented in this guide underscore the value of 2-fluoromalonic acid as a superior building block for the synthesis of innovative and effective organic molecules.
References
The Impact of Fluorine Substitution on the Acidity of Propanedioic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how structural modifications influence the physicochemical properties of a molecule is paramount. This guide provides a comprehensive comparison of the acidity of propanedioic acid (malonic acid) and its fluorinated analogs. By examining experimental pKa values, we can delineate the profound impact of fluorine substitution on acidity, a critical parameter in drug design and chemical synthesis.
The introduction of fluorine, the most electronegative element, into an organic molecule induces a significant electronic effect that can dramatically alter its properties. In the case of propanedioic acid, a dicarboxylic acid, the substitution of hydrogen atoms with fluorine atoms on the central carbon atom leads to a marked increase in acidity. This is attributed to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anions.
Comparative Acidity: A Quantitative Look
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. Propanedioic acid is a diprotic acid, meaning it can donate two protons, and thus has two pKa values (pKa1 and pKa2). The table below summarizes the experimental pKa values for propanedioic acid and its mono- and di-fluorinated derivatives, clearly illustrating the acid-strengthening effect of fluorine substitution.
| Compound Name | Structure | pKa1 | pKa2 |
| Propanedioic Acid (Malonic Acid) | CH₂(COOH)₂ | 2.83[1][2] | 5.69[1][2] |
| 2-Fluoropropanedioic Acid | CHF(COOH)₂ | 1.80[1] | 4.33[1] |
| 2,2-Difluoropropanedioic Acid | CF₂(COOH)₂ | < 1[1] | 2.55[1] |
As the data indicates, each successive substitution of hydrogen with fluorine results in a significant decrease in the pKa values. The first dissociation of 2,2-difluoropropanedioic acid results in a pKa of less than 1, signifying a very strong acidic character.[1] This trend is a direct consequence of the stabilization of the conjugate base through the inductive effect of the fluorine atoms.
Experimental Protocols for pKa Determination
The determination of accurate pKa values is crucial for quantitative structure-activity relationship (QSAR) studies and for understanding the behavior of molecules in biological systems. The following are detailed methodologies for three common experimental techniques used to determine the pKa of organic acids.
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[3]
-
Instrument Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Sample Preparation: A precise amount of the analyte (e.g., propanedioic acid or its fluorinated derivative) is dissolved in deionized water to a known concentration, typically in the range of 1-10 mM. The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.1 M KCl.
-
Titration: The sample solution is placed in a thermostated vessel and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration. The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa1 and pKa2.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
-
Spectral Acquisition: The UV-Vis absorption spectra of the analyte are recorded in a series of buffer solutions with different, precisely known pH values. The concentration of the analyte is kept constant across all solutions.
-
Identification of Analytical Wavelengths: Wavelengths at which the acidic (protonated) and basic (deprotonated) forms of the molecule show the largest difference in absorbance are identified.
-
Data Collection: The absorbance of the analyte solution is measured at the selected analytical wavelength(s) across the entire pH range.
-
Data Analysis: The absorbance data is plotted against the pH. The resulting sigmoidal curve is then analyzed. The inflection point of this curve corresponds to the pKa of the analyte. The relationship between absorbance, pH, and pKa can be described by the following equation: pH = pKa + log([A-]/[HA]) where [A-] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be determined from the absorbance values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining pKa values, especially for fluorinated compounds where ¹⁹F NMR can be utilized. The method relies on the change in the chemical shift of a nucleus proximal to the acidic center as a function of pH.
-
Sample Preparation: A series of samples of the analyte are prepared in buffers of varying, accurately known pH values. A deuterated solvent (e.g., D₂O) is typically used.
-
NMR Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. The chemical shift of a specific nucleus sensitive to the protonation state of the carboxylic acid groups is monitored.
-
Data Analysis: The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_HA) and deprotonated (δ_A-) forms. The chemical shift data is plotted against the pH, which generates a sigmoidal titration curve.
-
pKa Determination: The pKa is determined by fitting the data to the following equation: δ_obs = (δ_HA + δ_A- * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) The inflection point of the curve corresponds to the pKa. NMR offers the advantage of being able to determine pKa values in complex mixtures without the need for pure samples.
Structure-Acidity Relationship
The following diagram illustrates the logical relationship between the substitution of fluorine and the increasing acidity of propanedioic acid. The electron-withdrawing inductive effect of fluorine stabilizes the conjugate base, thereby increasing the acidity of the parent molecule.
Caption: Impact of fluorine substitution on the acidity of propanedioic acid.
References
- 1. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Comparative Review of 2-Fluoropropanedioic Acid Applications in Synthetic Chemistry and Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, and its ester derivatives have emerged as valuable building blocks in organic synthesis and as potential modulators of biological systems. The introduction of a fluorine atom to the malonate backbone significantly alters the molecule's chemical properties, offering unique advantages in the synthesis of complex fluorinated molecules and in the design of enzyme inhibitors. This guide provides a comparative analysis of this compound's applications, supported by experimental data and detailed methodologies.
Superiority in Synthesis: A Green Chemistry Perspective
The synthesis of diethyl 2-fluoromalonate, a common derivative of this compound, has been a focus of process optimization, with a strong emphasis on environmentally benign methods. A comparison of three major synthetic strategies—direct fluorination, halogen exchange (Halex), and a method utilizing hexafluoropropene (HFP)—highlights the advantages of the direct fluorination approach in terms of green chemistry metrics.
| Metric | Direct Fluorination | Halex | HFP |
| Atom Economy (%) | 88 | 53 | 34 |
| Process Mass Intensity (PMI) | 8.9 | 25.1 | 18.5 |
| Reaction Mass Efficiency (%) | 78 | 32 | 19 |
| Yield (%) | >95 | 82-91 | Not specified |
Table 1: Comparison of Green Metrics for Diethyl 2-Fluoromalonate Synthesis. The direct fluorination method demonstrates superior atom economy, a significantly lower process mass intensity (indicating less waste generation), and higher reaction mass efficiency compared to the Halex and HFP routes.
Versatility in Organic Synthesis
Diethyl 2-fluoromalonate is a versatile intermediate for the synthesis of a wide array of fluorinated compounds, including pharmaceuticals and agrochemicals. Its applications primarily revolve around alkylation, Michael addition, and the formation of heterocyclic structures.
Alkylation Reactions
Michael Addition Reactions
Diethyl 2-fluoromalonate serves as a potent nucleophile in Michael addition reactions, particularly with nitroalkenes. These reactions often proceed with high yields and can be catalyzed by organocatalysts to achieve high enantioselectivity.
| Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-β-nitrostyrene | 2-aminoDMAP/urea | 95 | 94 |
| Various trans-β-nitroolefins | 2-aminoDMAP/urea | 65-95 | 80-99 |
Table 2: Performance of Diethyl 2-Fluoromalonate in Michael Addition Reactions. The use of bifunctional organocatalysts allows for excellent yields and stereocontrol in the addition of diethyl 2-fluoromalonate to nitroolefins.
Synthesis of Fluorinated Heterocycles
A significant application of diethyl 2-fluoromalonate is in the synthesis of fluorinated heterocycles, which are prevalent scaffolds in medicinal chemistry. For instance, it is a key precursor in the synthesis of 5-fluoropyrimidines. The reaction of diethyl 2-fluoromalonate with formamidine yields 5-fluoro-4,6-dihydroxypyrimidine, a key intermediate for compounds like the fungicide Fluoxastrobin, with a reported yield of 64%, which is comparable to previously established methods (61-78%).
Enzyme Inhibition: An Emerging Area of Interest
While the primary application of this compound lies in synthesis, its structural similarity to endogenous dicarboxylic acids suggests its potential as an enzyme inhibitor. Malonate, the non-fluorinated analog, is a known competitive inhibitor of succinate dehydrogenase and malate dehydrogenase. Research indicates that malonate competitively inhibits malate transport into mitochondria with a Ki of 0.75 mM. Although specific Ki values for 2-fluoromalonate as an inhibitor of these enzymes are not yet prevalent in the literature, the unique properties of fluorinated molecules suggest it could exhibit distinct inhibitory activity. The development of fluorinated compounds as enzyme inhibitors is an active area of research, with fluorine's ability to modulate binding affinity and metabolic stability being key advantages.
Experimental Protocols
Synthesis of Diethyl 2-Fluoromalonate via Halogen Exchange
This method involves the reaction of diethyl chloromalonate with a fluoride source. A patent describes a procedure that affords the product in 83% yield.
Procedure:
-
In a 100 mL three-necked flask, combine 24.8 g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene and 11.5 g of hydrogen fluoride.
-
Stir the mixture and add 15.7 g (0.1 mol) of diethyl chloromalonate.
-
Heat the reaction mixture to 80°C and maintain for 12 hours.
-
After the reaction is complete, hydrolyze the mixture.
-
Extract the product and dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain diethyl 2-fluoromalonate (22.5 g, 83% yield).
Michael Addition of Diethyl 2-Fluoromalonate to trans-β-Nitrostyrene
This procedure utilizes an organocatalyst to achieve high yield and enantioselectivity.
Procedure:
-
In a suitable reaction vessel, dissolve 5 mol% of the 2-aminoDMAP/urea organocatalyst in toluene at room temperature.
-
Add trans-β-nitrostyrene to the catalyst solution.
-
Slowly add diethyl malonate to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by column chromatography to obtain the desired γ-nitro-α-fluorocarbonyl compound.
Visualizing Synthetic Pathways
To illustrate the synthetic utility of this compound derivatives, the following diagrams depict key reaction pathways.
Caption: Synthesis of a 5-fluoropyrimidine precursor.
Caption: Organocatalytic Michael addition workflow.
Safety Operating Guide
Navigating the Disposal of 2-Fluoropropanedioic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-fluoropropanedioic acid, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of the closely related compound, 2-fluoromalonic acid, and general best practices for the disposal of halogenated organic acids.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling precautions. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1] All personnel involved in the handling and disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).
Key Safety Data Summary
The following table summarizes the potential hazards and recommended PPE based on data for similar compounds.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] | Chemical-resistant gloves, lab coat, and safety goggles with a face shield.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] | Safety goggles and a face shield are essential.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Work in a chemical fume hood.[1] If not possible, a respirator may be required. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash without proper treatment.
1. Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
This waste should be segregated as a halogenated organic substance.[1][3] Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents or bases, to avoid dangerous reactions.[3]
2. Container Management:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.
-
Store the waste container in a designated, cool, and well-ventilated secondary containment bin away from heat and ignition sources.[4]
-
Keep the container closed at all times, except when adding waste.
3. Neutralization of Small Quantities (for aqueous solutions):
-
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
For very small quantities of dilute aqueous solutions, neutralization may be an option before drain disposal.
-
Slowly add the acidic solution to a large volume of a cold, dilute basic solution, such as 1 M sodium carbonate or sodium hydroxide, with constant stirring. An ice bath can be used to manage any heat generated.
-
Monitor the pH of the resulting solution. The final pH should be between 5.5 and 9.5.
-
Once neutralized, the solution may be flushed down the drain with a large excess of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and ensuring the label is defaced, the empty container may be disposed of as regular solid waste, pending institutional policies.
5. Final Disposal:
-
Once the hazardous waste container is full (not exceeding 90% capacity), ensure it is securely sealed and properly labeled.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
